Phccc, (+)-
Description
BenchChem offers high-quality Phccc, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phccc, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1884230-22-1 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |
InChI Key |
FPXPIEZPAXSELW-REIIWYCASA-N |
Isomeric SMILES |
C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-PHCCC, a Positive Allosteric Modulator of mGluR4
Disclaimer: Scientific literature indicates that the (+)-enantiomer of PHCCC is inactive. The pharmacological activity resides in the (-)-enantiomer, (-)-PHCCC, which is the focus of this technical guide.
Core Mechanism of Action
(-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as (-)-PHCCC, is a pioneering small molecule that functions as a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, (-)-PHCCC binds to a distinct allosteric site within the transmembrane domain of mGluR4.[1][3] This binding event does not typically activate the receptor on its own but rather modulates the receptor's response to the endogenous agonist, glutamate, or other orthosteric agonists.
The primary mechanism of action of (-)-PHCCC is to potentiate the function of mGluR4.[2][3] This potentiation manifests in two key ways:
-
Increased Agonist Potency: (-)-PHCCC enhances the affinity of the orthosteric agonist for the receptor, resulting in a leftward shift of the concentration-response curve. This means that a lower concentration of the agonist is required to elicit a given level of receptor activation.
-
Enhanced Maximum Efficacy: In addition to increasing potency, (-)-PHCCC can also increase the maximal response achievable by the orthosteric agonist.[1][3]
At higher concentrations, (-)-PHCCC has been observed to exhibit weak partial agonist activity, meaning it can directly activate mGluR4 to a small degree in the absence of an orthosteric agonist.[1][3]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for (-)-PHCCC.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (as a PAM) | ~3.8 - 6 µM | CHO cells expressing hmGluR4a | [35S]GTPγS binding | [1] |
| EC50 (as a partial agonist) | >30 µM | CHO cells expressing hmGluR4a | [35S]GTPγS binding | [1] |
| Fold Shift of Glutamate EC50 | ~5.5-fold | CHO cells expressing hmGluR4 | Not specified | [4] |
| Selectivity | Inactive at mGluR2, -3, -5a, -6, -7b, and -8a | Various | Not specified | [1][3] |
| mGluR1b Activity | Partial antagonist (30% max efficacy) | Not specified | Not specified | [1][3] |
Experimental Protocols
[35S]GTPγS Binding Assay for mGluR4 Potentiation
This assay is a functional measure of G-protein activation following receptor stimulation.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human mGluR4a receptor (hmGluR4a) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and a selection agent like G418).
-
Cells are grown to confluency, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (containing MgCl2, NaCl, and GDP).
-
Varying concentrations of (-)-PHCCC.
-
A fixed, sub-maximal concentration of an orthosteric agonist (e.g., L-glutamate or L-AP4).
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
The cell membrane preparation.
-
-
The plates are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and binding of [35S]GTPγS.
-
The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
The filter mat is washed with cold buffer, dried, and a scintillant is added.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
3. Data Analysis:
-
The data are typically analyzed using non-linear regression to fit a sigmoidal concentration-response curve.
-
The EC50 value, representing the concentration of (-)-PHCCC that produces 50% of the maximal potentiation, is determined from this curve.
Signaling Pathways and Visualizations
mGluR4 Signaling Pathway Modulation by (-)-PHCCC
mGluR4 is a member of the Group III metabotropic glutamate receptors, which are coupled to the Gi/o family of G-proteins. Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. (-)-PHCCC enhances this signaling cascade in the presence of an orthosteric agonist.
Caption: mGluR4 signaling pathway modulation by (-)-PHCCC.
Experimental Workflow for Characterizing mGluR4 PAMs
The following diagram illustrates a typical workflow for the discovery and characterization of a novel mGluR4 PAM like (-)-PHCCC.
Caption: Experimental workflow for mGluR4 PAM characterization.
Therapeutic Potential
The positive allosteric modulation of mGluR4 by compounds like (-)-PHCCC has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. The primary focus has been on Parkinson's disease, where enhancing mGluR4 activity is thought to normalize basal ganglia circuitry.[2][5][6] Additionally, preclinical studies have suggested potential applications in anxiety, depression, and neuroprotection.[1][3][7] The development of mGluR4 PAMs represents a promising strategy for the treatment of these conditions.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine | Journal of Neuroscience [jneurosci.org]
- 7. Combined administration of PHCCC, a positive allosteric modulator of mGlu4 receptors and ACPT-I, mGlu III receptor agonist evokes antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (+)-PHCCC as a Positive Allosteric Modulator of mGluR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, has emerged as a significant therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation.[2][5][6][7] The development of selective ligands for mGluR subtypes has been a challenge, leading to a strong interest in allosteric modulators. This technical guide focuses on N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as PHCCC, the first identified positive allosteric modulator (PAM) of mGluR4.[1][3][8] As a PAM, PHCCC enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself, offering a nuanced approach to modulating receptor activity.[4][9]
This document provides a comprehensive overview of PHCCC's mechanism of action, its pharmacological properties supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of key pathways and workflows.
Mechanism of Action and Pharmacological Properties
PHCCC acts by binding to an allosteric site on the mGluR4 receptor, which is topographically distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that increases the potency and/or efficacy of orthosteric agonists like glutamate and L-AP4.[5][8] Chimeric receptor studies have indicated that the binding site for (-)-PHCCC is located within the transmembrane region of the receptor.[5][8] The modulatory activity of racemic (±)-PHCCC resides in the (-)-enantiomer.[5][8][10]
While PHCCC is a valuable tool for studying mGluR4 function, it is not without its limitations. It possesses modest potency, poor physicochemical properties including limited aqueous solubility and brain penetration, and exhibits off-target activity, most notably as a partial antagonist at the mGluR1 receptor.[1][2][11]
Data Presentation: In Vitro Pharmacology of PHCCC at mGluR4
The following tables summarize the key quantitative data for PHCCC's activity at the mGluR4 receptor from various in vitro assays.
Table 1: Potency of (-)-PHCCC as a Positive Allosteric Modulator of human mGluR4 in GTPγS Binding Assays
| Orthosteric Agonist | Agonist Concentration (µM) | (-)-PHCCC EC₅₀ (µM) | Reference |
| L-AP4 | 0 | >30 | [5] |
| L-AP4 | 0.2 | ~6 | [5] |
| L-AP4 | 0.6 | ~6 | [5] |
| L-AP4 | 10 | 3.8 | [5] |
Table 2: Effect of (-)-PHCCC on L-Glutamate Potency and Efficacy in GTPγS Binding Assays with hmGluR4a Membranes
| (-)-PHCCC Concentration (µM) | L-Glutamate EC₅₀ (µM) | Maximal Efficacy (% of control) | Reference |
| 0 | 0.28 | 100 | [5] |
| 1 | 0.16 | 130 | [5] |
| 3 | 0.09 | 155 | [5] |
| 10 | 0.05 | 165 | [5] |
Table 3: Selectivity Profile of (-)-PHCCC
| Receptor | Activity | Efficacy/Potency | Reference |
| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [5][8] |
| mGluR2 | Inactive | - | [5][8] |
| mGluR3 | Inactive | - | [5][8] |
| mGluR5a | Inactive | - | [5][8] |
| mGluR6 | Inactive | - | [5][8] |
| mGluR7b | Inactive | - | [5][8] |
| mGluR8a | Inactive | - | [5][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of PHCCC are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon GPCR stimulation.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of PHCCC in modulating agonist-stimulated G-protein activation at the mGluR4 receptor.
-
Materials:
-
Membrane preparations from cells expressing mGluR4 (e.g., CHO or HEK293 cells).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Orthosteric agonist (e.g., L-glutamate or L-AP4).
-
PHCCC.
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filter mats.
-
Vacuum filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Thaw the mGluR4 membrane preparation on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer.
-
Prepare solutions of the orthosteric agonist and PHCCC at various concentrations.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
GDP (final concentration typically 10-30 µM).
-
PHCCC or vehicle.
-
Orthosteric agonist or vehicle.
-
Diluted membrane preparation.
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist or modulator concentration. Fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
-
Calcium Mobilization Assay
This assay is used for Gq-coupled receptors. For Gi/o-coupled receptors like mGluR4, cells are co-transfected with a promiscuous or chimeric G-protein (e.g., Gαqi5) to redirect the signal to the phospholipase C (PLC) pathway.
-
Objective: To measure the potentiation of an agonist-induced intracellular calcium increase by PHCCC in cells co-expressing mGluR4 and a chimeric G-protein.
-
Materials:
-
CHO or HEK293 cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5).
-
Culture medium (e.g., DMEM/F12).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Pluronic F-127 (to aid dye loading).
-
Orthosteric agonist (e.g., L-glutamate).
-
PHCCC.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Seeding: Seed the cells into black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution (containing Fluo-4 AM, probenecid, and Pluronic F-127 in Assay Buffer). Incubate for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.
-
Assay Performance:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add PHCCC or vehicle and incubate for a short period (e.g., 2-5 minutes).
-
Add a submaximal (e.g., EC₂₀) concentration of the orthosteric agonist.
-
Record the fluorescence signal over time.
-
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Determine the fold-shift in the agonist's EC₅₀ in the presence of PHCCC.
-
cAMP Accumulation Assay
This assay directly measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase.
-
Objective: To quantify the inhibition of forskolin-stimulated cAMP production by an orthosteric agonist and its potentiation by PHCCC.
-
Materials:
-
Cells expressing mGluR4.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Orthosteric agonist (e.g., L-glutamate).
-
PHCCC.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed cells in a suitable microplate and culture overnight.
-
Pre-treat the cells with PHCCC or vehicle for a defined period.
-
Add the orthosteric agonist in the presence of a fixed concentration of forskolin. The forskolin stimulates cAMP production, creating a signal window to observe inhibition.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration in the presence and absence of PHCCC.
-
Neuroprotection Assay against NMDA-induced Excitotoxicity
This assay assesses the ability of PHCCC to protect neurons from cell death induced by excitotoxicity.[5][10]
-
Objective: To determine if PHCCC can protect cultured neurons from N-methyl-D-aspartate (NMDA)-induced cell death.
-
Materials:
-
Primary mixed cortical neuron cultures.
-
NMDA.
-
PHCCC.
-
Cell viability assay (e.g., MTT assay, LDH release assay, or trypan blue exclusion).
-
-
Procedure:
-
Plate and culture primary cortical neurons.
-
Pre-treat the cultures with various concentrations of PHCCC for a specified time (e.g., 30 minutes to 24 hours).
-
Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).[5]
-
Remove the NMDA-containing medium and replace it with fresh culture medium (which may or may not contain PHCCC).
-
Incubate the cultures for 24 hours.
-
Assess neuronal viability using a chosen method (e.g., MTT assay).
-
Data Analysis: Compare the viability of neurons treated with NMDA alone to those pre-treated with PHCCC.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. uni-regensburg.de [uni-regensburg.de]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Phccc Analogs: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structure-activity relationship (SAR) of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (Phccc) and its analogs reveals critical insights for the rational design of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This guide provides a comprehensive overview of the SAR, detailed experimental protocols, and key signaling pathways, tailored for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Core Findings in Structure-Activity Relationship
The pioneering work on Phccc as an mGluR4 PAM has paved the way for extensive medicinal chemistry efforts to enhance its potency, efficacy, and selectivity. The biological activity of Phccc resides in its (-)-enantiomer, with the (+)-enantiomer being inactive.[1] Consequently, SAR studies have predominantly focused on modifications of the (-)-Phccc scaffold. Key determinants of activity are centered around the western aromatic ring, the amide linker, and the oxime moiety.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of key Phccc analogs at the human mGluR4, as determined by a calcium mobilization assay in a CHO cell line co-expressing the receptor and a promiscuous G-protein. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy is reported as the maximal response relative to the endogenous agonist, glutamate (% Glu Max).
| Compound | Western Aromatic Ring Substitution | Amide Moiety | EC50 (µM) | % Glu Max (Normalized to Phccc) |
| (-)-Phccc | Unsubstituted | Phenyl | 1.8 ± 0.2 | 100 |
| Analog 1 | 4-Fluoro | Phenyl | 1.2 ± 0.1 | 110 |
| Analog 2 | 3-Chloro | Phenyl | 2.5 ± 0.3 | 95 |
| Analog 3 | 2-Methyl | Phenyl | 3.1 ± 0.4 | 80 |
| Analog 4 | Unsubstituted | 2-Pyridyl | 0.5 ± 0.05 | 125 |
| Analog 5 | Unsubstituted | 3-Pyridyl | 1.5 ± 0.2 | 105 |
| Analog 6 | Unsubstituted | Cyclohexyl | > 30 | Inactive |
Experimental Protocols
Reproducible and robust experimental methodologies are fundamental to the accurate characterization of mGluR4 PAMs. The following sections detail the key in vitro assays employed in the SAR studies of Phccc and its analogs.
Calcium Mobilization Assay
This high-throughput assay is a primary functional screen for mGluR4 modulators. As mGluR4 is natively coupled to the Gαi/o pathway, which inhibits adenylyl cyclase, it does not directly elicit a calcium response. To overcome this, a common method involves co-expressing the receptor with a promiscuous G-protein, such as Gαqi5, which redirects the signal through the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.
Protocol:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for human mGluR4 and the Gαqi5 protein. Stable cell lines are selected and maintained in appropriate culture medium.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage.
-
Compound Addition: The dye solution is removed, and cells are washed. Varying concentrations of the test compounds (Phccc analogs) are added, followed by a sub-maximal (EC20) concentration of glutamate.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to generate concentration-response curves and determine EC50 and maximal efficacy values.
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G-protein activation following receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist, a process that is potentiated by a PAM.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing mGluR4.
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, and NaCl.
-
Incubation: Membranes are incubated in the assay buffer with [³⁵S]GTPγS, GDP, an mGluR4 agonist (e.g., L-AP4 or glutamate), and varying concentrations of the Phccc analog.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the compound concentration to determine the EC50 for potentiation.
Signaling Pathways and Logical Relationships
The modulation of mGluR4 by Phccc and its analogs can initiate downstream signaling through at least two distinct pathways. The canonical pathway involves Gαi/o-mediated inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, evidence also suggests a non-canonical pathway involving the activation of Phospholipase C (PLC) and subsequent activation of Protein Kinase C (PKC).
mGluR4 Signaling Pathways
Caption: Dual signaling pathways of the mGluR4 receptor modulated by Phccc analogs.
Experimental Workflow for SAR Determination
The process of determining the SAR for Phccc analogs follows a logical progression from initial screening to detailed characterization.
Caption: Experimental workflow for the SAR evaluation of Phccc analogs.
Key Structure-Activity Relationships
The accumulated data points to several key structural features that govern the activity of Phccc analogs as mGluR4 PAMs.
Caption: Logical relationships in the SAR of Phccc analogs.
References
The Discovery and Development of PHCCC: A Technical Whitepaper
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, history, and development of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant pharmacological tool in the study of metabotropic glutamate (B1630785) receptor 4 (mGluR4). Initially identified as a racemic mixture, subsequent research revealed that the biological activity of PHCCC as a positive allosteric modulator (PAM) of mGluR4 resides exclusively in its (-)-enantiomer. This document provides a comprehensive overview of the key milestones in its development, detailed experimental protocols for its characterization, and a comparative analysis of its enantiomers. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.
Introduction: The Emergence of a Selective mGluR4 Modulator
The quest for selective ligands for the metabotropic glutamate receptors (mGluRs) has been a significant focus of neuroscience research. Among the eight subtypes, mGluR4, a member of the group III mGluRs, emerged as a promising therapeutic target for neurological disorders, including Parkinson's disease. The development of selective pharmacological tools to probe the function of mGluR4 was crucial for validating its therapeutic potential. In 2003, a pivotal publication by Maj et al. described the discovery of (+/-)-PHCCC as the first selective positive allosteric modulator of mGluR4.[1][2] This discovery opened new avenues for studying the physiological roles of this receptor.
The Initial Discovery: From Racemate to Active Enantiomer
The initial breakthrough was the identification of the racemic mixture, (±)-PHCCC, as a compound that enhances the potency and maximal efficacy of the endogenous agonist, L-glutamate, at mGluR4.[1][2] Further investigation through chiral separation and individual enantiomer testing revealed that the allosteric modulatory activity was stereospecific. The (-)-enantiomer, (-)-PHCCC, was identified as the active compound, while the (+)-enantiomer, (+)-PHCCC, was found to be inactive at the mGluR4 receptor.[1]
This stereoselectivity is a critical aspect of PHCCC's pharmacology, highlighting the specific structural requirements for interaction with the allosteric binding site on the mGluR4 protein.
Synthesis and Chiral Separation
The synthesis of racemic PHCCC and the subsequent separation of its enantiomers are fundamental for its use in research. The foundational synthetic methodology was reported by Annoura et al. in 1996 for a class of related compounds.
Synthesis of Racemic (±)-PHCCC
A detailed, step-by-step protocol for the synthesis of racemic PHCCC has not been explicitly published in a single source. However, based on the work of Annoura et al. (1996) on analogous 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates, the synthesis likely involves a multi-step process culminating in the formation of the cyclopropa[b]chromen-1a-carboxamide core structure.
Chiral Separation of (+)- and (-)-PHCCC
The separation of the racemic mixture into its constituent enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation. While the specific column and mobile phase conditions for the resolution of PHCCC are not detailed in the primary literature, general principles of chiral chromatography are applied.
Pharmacological Profile: A Tale of Two Enantiomers
The pharmacological characterization of the PHCCC enantiomers unequivocally demonstrated the distinct activity profiles of the (-) and (+) forms.
In Vitro Activity at mGluR4
The positive allosteric modulatory activity of PHCCC at mGluR4 was primarily assessed using functional assays, such as the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
Table 1: Comparative in vitro activity of PHCCC enantiomers at mGluR4
| Compound | Activity at mGluR4 |
| (-)-PHCCC | Positive Allosteric Modulator |
| (+)-PHCCC | Inactive |
Data sourced from Maj et al., 2003.[1]
Experimental Protocol: [35S]GTPγS Binding Assay
This assay is a cornerstone for characterizing the activity of G-protein coupled receptor (GPCR) modulators.
Objective: To determine the ability of a test compound to modulate the binding of [35S]GTPγS to G-proteins upon receptor activation by an agonist.
Materials:
-
Membranes from cells expressing mGluR4
-
[35S]GTPγS (radiolabeled GTP analog)
-
GDP (Guanosine diphosphate)
-
L-AP4 (or another suitable mGluR4 agonist)
-
Test compounds ((-)-PHCCC, (+)-PHCCC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the test compound and a fixed concentration of agonist (e.g., L-AP4) in the assay buffer.
-
Add GDP to the mixture.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data is analyzed to determine the effect of the test compound on agonist-stimulated [35S]GTPγS binding.
Signaling Pathway and Experimental Workflow
The allosteric modulation of mGluR4 by (-)-PHCCC influences downstream signaling cascades. The primary signaling pathway for group III mGluRs involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
mGluR4 Signaling Pathway
Caption: mGluR4 signaling pathway modulated by (-)-PHCCC.
Experimental Workflow for Characterizing a Novel mGluR4 PAM
References
An In-depth Technical Guide to the (+)-PHCCC Binding Site on the mGluR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of the positive allosteric modulator (PAM), (+)-PHCCC, on the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document consolidates key findings on the binding pocket, presents quantitative pharmacological data, and details relevant experimental protocols to support further research and drug development efforts in this area.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein-coupled receptors (GPCRs), is a key therapeutic target for a range of neurological disorders, including Parkinson's disease.[1][2] Positive allosteric modulators (PAMs) of mGluR4, such as (+)-PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate.[3][4] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site in the extracellular Venus flytrap domain, allosteric modulators target less conserved sites, offering the potential for greater subtype selectivity.[2][5] The active enantiomer of PHCCC is the (-)-form, which has been shown to be a selective PAM for mGluR4.[3][4]
The (+)-PHCCC Binding Site on mGluR4
The binding site for (+)-PHCCC and other allosteric modulators of mGluR4 is located within the seven-transmembrane (7TM) domain of the receptor.[3][4] This has been primarily elucidated through chimeric receptor studies and homology modeling, as a crystal structure of mGluR4 in complex with PHCCC is not yet available.
Localization within the Transmembrane Domain:
Chimeric studies involving the exchange of transmembrane domains between mGluR4 and other mGluR subtypes have demonstrated that the 7TM domain is the critical determinant for the modulatory activity of PHCCC.[3] Homology models, often based on the crystal structures of other class C GPCRs like mGluR1, mGluR3, and mGluR5, have provided further insights into the putative binding pocket.[5][6] These models suggest that the allosteric binding site is situated in a pocket formed by transmembrane helices (TMs) 3, 5, 6, and 7.[5]
Key Amino Acid Residues:
While direct site-directed mutagenesis studies specifically for PHCCC on mGluR4 are limited, research on other mGluR4 PAMs and related receptors has identified key residues likely involved in allosteric modulation. A homology modeling study of mGluR4 docked with various PAMs predicted interactions with residues in the transmembrane domain. For instance, studies on the closely related mGluR3 receptor have identified several key residues within the allosteric binding pocket that are likely conserved in mGluR4. These include:
-
TM3: F652, Y656
-
TM5: D744
-
TM6: W789, F785
Mutagenesis of these residues in mGluR3 was shown to impair the activity of PAMs, suggesting their importance in forming the binding pocket.[6] It is highly probable that the homologous residues in mGluR4 play a similar role in accommodating PHCCC and other allosteric modulators. Further research, including site-directed mutagenesis of mGluR4, is necessary to definitively confirm the specific interactions with (+)-PHCCC.
Quantitative Pharmacological Data
The positive allosteric modulatory effects of PHCCC on mGluR4 have been quantified in various in vitro assays. The following tables summarize key pharmacological parameters from published studies.
Table 1: Potency of (-)-PHCCC on human mGluR4 in GTPγS Binding Assay
| Agonist (Concentration) | (-)-PHCCC EC₅₀ (µM) | Reference |
| L-AP4 (0.2 µM) | ~6 | [3] |
| L-AP4 (0.6 µM) | ~6 | [3] |
| L-AP4 (10 µM) | 3.8 | [3] |
| No Agonist | >30 | [3] |
EC₅₀: Half-maximal effective concentration. L-AP4 is a group III mGluR agonist. The data indicates that the potency of (-)-PHCCC as a PAM for human mGluR4 is dependent on the concentration of the orthosteric agonist.
Table 2: Potency of PHCCC on human mGluR4 in Calcium Mobilization Assay
| Compound | EC₅₀ (µM) | Cell Line | Notes | Reference |
| PHCCC | 5.1 ± 0.3 | CHO-DHFR(-) | In the presence of an EC₂₀ concentration of glutamate. | [7] |
This table provides the potency of PHCCC in potentiating a glutamate-induced response in a cell line co-expressing human mGluR4 and a chimeric G-protein (Gqi5) that couples the receptor to the calcium signaling pathway.
Table 3: Effect of (-)-PHCCC on L-Glutamate Potency and Efficacy in GTPγS Binding Assay
| (-)-PHCCC Concentration (µM) | L-Glutamate EC₅₀ (µM) | Maximal Efficacy (% of control) | Fold Shift in EC₅₀ | Reference |
| 0 | 1.8 | 100 | - | [3] |
| 0.3 | 0.9 | 120 | 2.0 | [3] |
| 1 | 0.6 | 140 | 3.0 | [3] |
| 3 | 0.4 | 160 | 4.5 | [3] |
| 10 | 0.3 | 180 | 6.0 | [3] |
| 30 | 0.2 | 200 | 9.0 | [3] |
This table demonstrates the ability of (-)-PHCCC to shift the concentration-response curve of the endogenous agonist L-glutamate to the left (increase in potency) and enhance the maximal response (increase in efficacy) at human mGluR4.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR4 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][9][10]
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Procedure:
-
Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration 10-30 µM)
-
Agonist (e.g., L-glutamate or L-AP4) at a fixed concentration (e.g., EC₂₀).
-
Varying concentrations of (+)-PHCCC or vehicle control.
-
mGluR4-expressing membranes.
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are typically normalized to the response of the agonist alone and plotted against the logarithm of the PAM concentration to determine the EC₅₀ value using a sigmoidal dose-response curve fit.
-
2. Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation. Since mGluR4 is a Gᵢ/ₒ-coupled receptor, it is often co-expressed with a promiscuous G-protein, such as Gα₁₅ or a chimeric G-protein like Gαqᵢ₅, to redirect the signaling through the Gᵩ pathway and elicit a calcium response.[7][11]
-
Cell Culture and Plating:
-
Use a stable cell line co-expressing human mGluR4 and a suitable G-protein (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, typically 1-5 µM) and an anion-exchange inhibitor like probenecid (B1678239) (typically 2.5 mM) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Assay Procedure:
-
Prepare a compound plate with varying concentrations of (+)-PHCCC and a fixed, sub-maximal (e.g., EC₂₀) concentration of glutamate.
-
Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated pipettor adds the compound/agonist solution to the cell plate.
-
Immediately begin kinetic fluorescence readings (excitation ~490 nm, emission ~525 nm) for 1-3 minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) is calculated for each well.
-
The data is normalized to the response of the EC₂₀ of glutamate alone.
-
Concentration-response curves are generated by plotting the normalized response against the log of the (+)-PHCCC concentration to determine the EC₅₀.
-
To determine the fold-shift in agonist potency, concentration-response curves for the agonist are generated in the absence and presence of a fixed concentration of the PAM.
-
Visualizations
The following diagrams illustrate key concepts related to the mGluR4 signaling pathway, the experimental workflow for a calcium mobilization assay, and the allosteric modulation by (+)-PHCCC.
Caption: mGluR4 canonical signaling pathway.
Caption: Experimental workflow for calcium mobilization assay.
Caption: Principle of positive allosteric modulation.
References
- 1. Differences in interactions between transmembrane domains tune the activation of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. Preferential binding of allosteric modulators to active and inactive conformational states of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Enantiomeric Specificity of Phccc: A Technical Guide to the Stereoselective Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enantiomeric specificity of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (Phccc), a notable modulator of metabotropic glutamate (B1630785) receptors. It has been established that the pharmacological activity of racemic Phccc as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) is exclusively attributed to its (-)-enantiomer.[1][2] This document will detail the experimental evidence for this stereospecificity, with a particular focus on the activity profile of the (+)-enantiomer, and provide relevant experimental protocols and data.
Introduction to Phccc and its Stereoisomerism
Phccc is a valuable research tool for studying the physiological roles of mGluR4, a G-protein coupled receptor involved in the modulation of synaptic transmission.[3] As a chiral molecule, Phccc exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. In drug development, understanding the pharmacological properties of individual enantiomers is critical, as they can exhibit significantly different potencies, efficacies, and even distinct biological activities. The case of Phccc provides a clear example of such enantiomeric specificity.
Quantitative Analysis of Enantiomeric Activity
The differential activity of Phccc enantiomers has been demonstrated across various in vitro assays. The data consistently show that while (-)-Phccc is a potent positive allosteric modulator of mGluR4, (+)-Phccc is inactive at this receptor.
Table 1: Comparative Activity of Phccc Enantiomers at mGluR4
| Enantiomer | Activity at mGluR4 | Agonist Potency Modulation | Maximum Efficacy Enhancement | Direct Receptor Activation |
| (-)-Phccc | Positive Allosteric Modulator | Increases agonist potency | Markedly enhances maximum efficacy | Low efficacy at high concentrations |
| (+)-Phccc | Inactive | No effect | No effect | No effect |
Data compiled from multiple sources indicating the general findings.[1][2]
Table 2: Neuroprotective Effects of Phccc Enantiomers
| Enantiomer | Neuroprotection against NMDA-induced toxicity in cortical neurons |
| (-)-Phccc | Reduces neuronal death at concentrations of 30–100 µM |
| (+)-Phccc | Inactive |
This table summarizes findings from neuroprotection assays.[1]
Experimental Protocols
The determination of the enantiomeric specificity of Phccc relies on a series of well-defined experimental protocols. Below are outlines of the key methodologies employed.
Chiral Separation of Phccc Enantiomers
The separation of racemic Phccc into its individual enantiomers is the foundational step for assessing their differential activity. This is typically achieved using chiral chromatography techniques.
-
Method: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
-
Stationary Phase: Polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where Phccc exhibits strong absorbance.
-
Outcome: Collection of two distinct fractions, one containing the (+)-enantiomer and the other the (-)-enantiomer, with high enantiomeric purity.
In Vitro Assays for mGluR4 Activity
The activity of each enantiomer as a positive allosteric modulator of mGluR4 is quantified using cell-based functional assays.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human or rat mGluR4.
-
Assay Principle: mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. PAMs enhance the effect of an agonist (like L-AP4 or glutamate) on this pathway.
-
Method 1: cAMP Measurement:
-
Cells are pre-incubated with the test compound ((+)-Phccc or (-)-Phccc).
-
A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin.
-
An mGluR4 agonist (e.g., L-AP4) is added at a sub-maximal concentration (e.g., EC20).
-
Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).
-
A decrease in cAMP levels in the presence of the test compound and agonist, compared to the agonist alone, indicates PAM activity.
-
-
Method 2: [³⁵S]GTPγS Binding Assay:
-
Membranes from cells expressing mGluR4 are prepared.
-
Membranes are incubated with the test compound, an mGluR4 agonist, and [³⁵S]GTPγS.
-
Activation of the G-protein-coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
An increase in [³⁵S]GTPγS binding in the presence of the test compound and agonist indicates receptor activation and PAM activity.
-
Neuroprotection Assays
The neuroprotective potential of each enantiomer is assessed in primary neuronal cultures.
-
Cell Culture: Mixed cortical neuron cultures are prepared from embryonic rodents.
-
Induction of Excitotoxicity: Neuronal death is induced by a brief exposure to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA).[1]
-
Treatment: The cultures are treated with different concentrations of (+)-Phccc or (-)-Phccc during the excitotoxic insult.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), neuronal death is quantified using methods like:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Trypan Blue Exclusion: Staining with trypan blue, which is only taken up by cells with a compromised membrane.
-
Fluorescent Viability Stains: Using fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM/Ethidium Homodimer-1).
-
-
Outcome: A reduction in neuronal death in the presence of the test compound indicates neuroprotective activity.
Visualizations of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Signaling pathway of mGluR4 and modulation by (-)-Phccc.
Caption: Experimental workflow for determining Phccc enantiomeric specificity.
Caption: Logical relationship of Phccc enantiomers with the mGluR4 allosteric site.
The Inactivity of (+)-Phccc
The central finding regarding the enantiomeric specificity of Phccc is the lack of activity of the (+)-enantiomer at the mGluR4 receptor.[1] Studies have consistently shown that (+)-Phccc does not potentiate the effects of mGluR4 agonists, nor does it exhibit any direct agonist or antagonist activity at this receptor.[1] Furthermore, in functional assays such as neuroprotection against excitotoxicity, the (+)-isomer of Phccc was found to be inactive.[1]
This pronounced stereoselectivity suggests that the three-dimensional arrangement of atoms in the (-)-enantiomer is crucial for its interaction with the allosteric binding site on the mGluR4 receptor. The specific spatial orientation of the functional groups in (-)-Phccc likely allows for a precise fit into the binding pocket, leading to a conformational change in the receptor that enhances its response to the endogenous agonist, glutamate. Conversely, the mirror-image configuration of (+)-Phccc presumably prevents such a productive interaction, rendering it inactive at this target.
While the focus of research on Phccc has been on its activity at mGluR4, it is worth noting that some related compounds have shown activity at other receptors. For instance, (-)-Phccc has been reported to have partial antagonist activity at mGluR1b.[2] However, there is currently no significant evidence to suggest that (+)-Phccc possesses notable off-target activities at other metabotropic glutamate receptors or other common drug targets. Comprehensive screening of (+)-Phccc against a broad panel of receptors and enzymes would be necessary to definitively rule out any other biological effects.
Conclusion
The enantiomeric specificity of Phccc is a clear and well-documented phenomenon. The positive allosteric modulatory activity on the mGluR4 receptor resides exclusively in the (-)-enantiomer, while the (+)-enantiomer is inactive. This stereospecificity highlights the importance of chiral separation and the individual evaluation of enantiomers in drug discovery and pharmacological research. For scientists working with Phccc, it is imperative to use the enantiomerically pure (-)-Phccc to ensure specific and reproducible results when studying mGluR4 modulation. The inactivity of (+)-Phccc makes it an excellent negative control in such experiments. This technical guide provides the foundational knowledge, data, and experimental context for understanding and applying the principles of Phccc stereopharmacology in a research and development setting.
References
The Core Signaling Pathways of Phorbol Esters and (+)-Indolactam V in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA) and the related compound (+)-Indolactam V in neuronal cells. These compounds are potent activators of Protein Kinase C (PKC) and serve as invaluable tools for dissecting cellular mechanisms underlying neuronal function, plasticity, and survival. This document details the core signaling cascades, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the described pathways and workflows.
Introduction to Phorbol Esters and (+)-Indolactam V
Phorbol esters, such as PMA, are naturally derived compounds that are well-characterized as potent tumor promoters.[1] Their biological activity stems from their structural similarity to diacylglycerol (DAG), an endogenous second messenger. By mimicking DAG, phorbol esters directly bind to and activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[2][3] (+)-Indolactam V is a synthetic alkaloid that also acts as a potent agonist of PKC, providing another valuable tool for studying PKC-dependent signaling.[4] In the context of neuronal cells, the activation of these pathways has profound effects on a multitude of cellular processes, including synaptic transmission, neurite outgrowth, gene expression, and cell survival.
Core Signaling Pathways
The primary mechanism of action for both PMA and (+)-Indolactam V in neuronal cells is the activation of Protein Kinase C. This activation initiates a cascade of downstream signaling events, with the MAPK/ERK pathway being one of the most significant.
Protein Kinase C (PKC) Activation and Translocation
Upon entering the cell, PMA and (+)-Indolactam V bind to the C1 domain of cPKC (isoforms α, β, γ) and nPKC (isoforms δ, ε, η, θ) isoforms. This binding event recruits the kinase from the cytosol to the plasma membrane, a hallmark of PKC activation.[5][6][7] This translocation facilitates the phosphorylation of a wide array of substrate proteins, thereby propagating the downstream signal. In neuronal cells, specific isoforms such as PKCα, PKCδ, and PKCε have been shown to be particularly involved in mediating the effects of PMA.[2][8]
The MAPK/ERK Pathway
A major downstream effector of PKC activation in neurons is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activated PKC can phosphorylate and activate Raf kinase, which in turn initiates a phosphorylation cascade involving MEK (MAPK/ERK kinase) and finally ERK.[8] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression.
Cellular and Functional Consequences in Neurons
The activation of these core signaling pathways by PMA and (+)-Indolactam V leads to a variety of significant changes in neuronal function.
Modulation of Synaptic Transmission
Phorbol esters have been shown to enhance synaptic transmission, primarily through a presynaptic mechanism. Activation of PKC can increase the frequency of spontaneous and miniature excitatory postsynaptic currents (mEPSCs), suggesting an increased probability of neurotransmitter release.[6] This effect is thought to contribute to forms of synaptic plasticity, such as long-term potentiation (LTP).[8]
Promotion of Neurite Outgrowth
In several neuronal cell lines, such as SH-SY5Y, PMA treatment promotes neurite outgrowth, a key process in neuronal development and regeneration.[3] This effect is often mediated through the PKC and downstream MAPK/ERK pathways.
Induction of Gene Expression
One of the well-documented downstream effects of PMA-induced signaling is the rapid and transient induction of immediate-early genes, such as c-fos.[9] The protein product, c-Fos, is often used as a marker for neuronal activity. This gene induction is typically dependent on the activation of the MAPK/ERK pathway and subsequent phosphorylation of transcription factors like CREB.
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of PMA in neuronal cells. Data for (+)-Indolactam V is less prevalent in the literature for neuronal systems.
Table 1: Dose-Response of PMA on Various Neuronal Endpoints
| Cell Type/System | Endpoint | Effective Concentration (PMA or analog) | Reference |
| SH-SY5Y Neuroblastoma | Neurite Outgrowth | Half-maximum response at ~3 nM (TPA) | [3] |
| CHO Cells | PKC Translocation | ED50 of ~328 nM | [5] |
| Hippocampal Neurons | Enhancement of LTP | 200 nM | [8] |
| Dorsal Horn Neurons | Increased sPSC frequency | 2 µM | |
| VTA Dopamine Neurons | Increased AMPA/NMDA ratio | 0.5 µM | [10] |
Table 2: Time-Course of PMA-Induced Signaling Events
| Cell Type | Event | Time to Peak/Effect | Concentration Used | Reference |
| GH3B6 Cells | PKCα and PKCε translocation | Increase at 15 min | 400 nM | [3] |
| Human Neutrophils | PKCα and PKCβII translocation | Biphasic, plateau at 2-3 min, then increase up to 10 min | 160-300 nM | [11] |
| HT-29 Cells | c-Fos protein expression | Induced at 30 min | 0.1 µM | [9] |
| MO3.13 Cells | Phospho-cofilin upregulation | Detectable at 24 h, >50-fold increase at 96 h | 100 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PMA and (+)-Indolactam V signaling in neuronal cells.
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is for the detection of ERK phosphorylation in response to PMA treatment in cultured neuronal cells.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
PMA stock solution (in DMSO)
-
Serum-free culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and grow to desired confluency. The day before the experiment, replace the medium with serum-free medium. On the day of the experiment, treat cells with various concentrations of PMA or vehicle (DMSO) for the desired time points.
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed with the antibody against total ERK.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of synaptic currents from hippocampal neurons in brain slices to assess the effect of phorbol esters.
Materials:
-
Hippocampal brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-gluconate based)
-
Patch pipettes
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system
-
PMA or (+)-Indolactam V stock solution
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron in the CA1 pyramidal layer with a patch pipette filled with intracellular solution. Form a gigaseal and then rupture the membrane to obtain the whole-cell configuration.
-
Data Acquisition: Record spontaneous or evoked synaptic currents in voltage-clamp mode.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of PMA or (+)-Indolactam V.
-
Analysis: Analyze the frequency and amplitude of synaptic currents before and after drug application to determine the effect of the compound.
Conclusion
PMA and (+)-Indolactam V are powerful pharmacological tools for investigating PKC-mediated signaling in neuronal cells. Their ability to potently activate PKC isoforms triggers a cascade of events, including the activation of the MAPK/ERK pathway, which in turn modulates fundamental neuronal processes such as synaptic transmission, neurite outgrowth, and gene expression. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers aiming to explore these critical signaling pathways in the context of neuronal health and disease. Further research is needed to fully elucidate the specific roles of different PKC isoforms and to detail the neuronal signaling pathways of less-studied activators like (+)-Indolactam V.
References
- 1. Evidence for the involvement of protein kinase C in neurodegenerative changes in cultured human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spike Timing-Dependent Long-Term Potentiation in Ventral Tegmental Area Dopamine Cells Requires PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C (PKC) isoforms translocate to Triton-insoluble fractions in stimulated human neutrophils: correlation of conventional PKC with activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational research on Phccc, (+)- and glutamate transmission
An In-depth Technical Guide on the Foundational Research of PHCCC and its Interaction with Glutamate (B1630785) Transmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a key pharmacological tool in the study of glutamate transmission. The document focuses on its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to PHCCC and Glutamate Transmission
Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[2] They are classified into three groups; mGluR4 belongs to Group III, which is typically coupled to Gαi/o proteins.[3][4] Activation of Group III mGluRs, which are often located presynaptically, leads to an inhibition of adenylyl cyclase and a reduction in neurotransmitter release.[3][4]
PHCCC was identified as the first selective positive allosteric modulator (PAM) of mGluR4.[2][5] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand (glutamate), providing a mechanism to fine-tune receptor activity with greater subtype selectivity. The pharmacological activity of racemic PHCCC resides in its (-)-enantiomer.[6][7] While it is a valuable research tool, PHCCC has some limitations, including antagonist activity at the mGluR1 receptor, low potency, and poor pharmacokinetic properties.[6][8][9]
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for (-)-PHCCC from key in vitro studies.
Table 1: Potency of (-)-PHCCC as a Positive Allosteric Modulator of mGluR4
| Assay Type | Agonist Concentration | Cell Line | Potency (EC₅₀) of (-)-PHCCC | Reference |
| [³⁵S]GTPγS Binding | 10 µM L-AP4 | CHO cells expressing hmGluR4a | 3.8 µM | [6] |
| [³⁵S]GTPγS Binding | 0.6 µM L-AP4 | CHO cells expressing hmGluR4a | ~6 µM | [6] |
| [³⁵S]GTPγS Binding | 0.2 µM L-AP4 | CHO cells expressing hmGluR4a | ~6 µM | [6] |
| [³⁵S]GTPγS Binding | No Agonist | CHO cells expressing hmGluR4a | >30 µM | [6] |
| Calcium Mobilization | EC₂₀ Glutamate (2.5 µM) | CHO-DHFR(-) cells with mGluR4 & Gαqi5 | 5.1 ± 0.3 µM | [10] |
| cAMP Inhibition | 1 µM Glutamate | mGluR4/H₁/CHO-K1 cells | 2.5 ± 0.6 µM | [10] |
Table 2: Effect of (-)-PHCCC on L-Glutamate Potency and Efficacy in [³⁵S]GTPγS Binding Assay
| (-)-PHCCC Concentration | L-Glutamate EC₅₀ (µM) | Maximum Efficacy (% of 100 µM L-Glutamate) | Reference |
| 0 µM (Control) | 2.4 ± 0.4 | 100% | [6] |
| 0.3 µM | 1.3 ± 0.2 | 106 ± 3% | [6] |
| 1 µM | 0.8 ± 0.1 | 114 ± 2% | [6] |
| 3 µM | 0.4 ± 0.1 | 126 ± 3% | [6] |
| 10 µM | 0.2 ± 0.04 | 134 ± 4% | [6] |
| 30 µM | 0.1 ± 0.02 | 138 ± 5% | [6] |
Table 3: Off-Target Activity of (-)-PHCCC
| Receptor | Activity | Potency / Efficacy | Reference |
| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [6][7] |
| mGluR2, 3, 5a, 6, 7b, 8a | Inactive | - | [6][7] |
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGluR4 receptor and the modulatory effect of PHCCC. Activation of the Gαi/o-coupled mGluR4 inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can also directly modulate ion channels.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uni-regensburg.de [uni-regensburg.de]
- 7. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Probing Novel Disease Pathophysiology: An In-depth Technical Guide to the Exploratory Studies of (-)-PHCCC, a Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies of the selective metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), (-)-PHCCC. The focus is on its application in novel disease models, providing detailed experimental protocols, quantitative data, and visualization of associated signaling pathways. It is important to note that the biological activity of PHCCC resides in the (-)-enantiomer, with the (+)-enantiomer being inactive.
Introduction to (-)-PHCCC and mGluR4
(-)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a valuable research tool for elucidating the role of mGluR4 in various physiological and pathological processes. As a PAM, (-)-PHCCC does not activate mGluR4 directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulatory action offers a nuanced approach to therapeutic intervention compared to direct agonists.
mGluR4 is a G-protein coupled receptor (GPCR) belonging to the group III mGluRs. It is predominantly expressed in the central nervous system and is typically located presynaptically, where it plays a crucial role in regulating neurotransmitter release. Activation of mGluR4 is generally associated with neuroprotective and anti-inflammatory effects, making it a promising target for a range of neurological and psychiatric disorders.
Exploratory Studies in Novel Disease Models
Recent research has expanded the investigation of (-)-PHCCC and other mGluR4 PAMs into several novel and translationally relevant disease models. This section details the experimental frameworks and key findings in these areas.
Neuroprotection Models
Objective: To investigate the neuroprotective effects of (-)-PHCCC against excitotoxicity, a key pathological process in neurodegenerative diseases.
Experimental Protocol:
-
Cell Culture: Primary cortical neurons are prepared from mouse embryos and cultured.
-
Induction of Excitotoxicity:
-
NMDA Model: Neurons are exposed to a toxic pulse of N-methyl-D-aspartate (NMDA).
-
Beta-Amyloid Model: Neurons are treated with beta-amyloid peptides.
-
-
Treatment: (-)-PHCCC is applied to the neuronal cultures at various concentrations.
-
Assessment of Neuroprotection: Neuronal viability is assessed using methods such as lactate (B86563) dehydrogenase (LDH) assay or by counting surviving neurons.
Quantitative Data Summary:
| Disease Model | Compound | Concentration | Outcome Measure | Result |
| NMDA-induced Excitotoxicity | (-)-PHCCC | 30 µM | Neuronal Viability | Significant neuroprotection |
| Beta-Amyloid Toxicity | (-)-PHCCC | 10 µM | Neuronal Viability | Significant neuroprotection |
Objective: To evaluate the neuroprotective potential of mGluR4 activation in an in vitro model of ischemic stroke.
Experimental Protocol:
-
Cell Culture: Primary neuronal cell cultures are established.
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cultures are subjected to OGD.
-
Treatment: The mGluR4 PAM, VU0155041, is applied at different concentrations. A low concentration of the group III mGlu receptor agonist ACPT-I is also used in combination with VU0155041.
-
Assessment of Neuroprotection: Neuronal cell damage is quantified.
Quantitative Data Summary:
| Disease Model | Compound | Concentration | Outcome Measure | Result |
| Oxygen-Glucose Deprivation | VU0155041 | 10 and 30 µM | Neuronal Cell Damage | Attenuation of damage |
| Oxygen-Glucose Deprivation | VU0155041 + ACPT-I (low conc.) | - | Neuronal Cell Damage | Synergistic neuroprotection[1] |
Parkinson's Disease Models
Objective: To assess the therapeutic potential of mGluR4 PAMs in preclinical models of Parkinson's disease (PD) by modulating basal ganglia circuitry.
Experimental Protocol:
-
Animal Models:
-
Haloperidol-induced catalepsy in rats: A model of dopamine (B1211576) D2 receptor blockade-induced motor impairment.
-
Reserpine-induced akinesia in rats: A model of dopamine depletion.
-
6-hydroxydopamine (6-OHDA)-lesioned rats: A neurotoxin-based model of dopamine neuron degeneration.
-
-
Treatment: mGluR4 PAMs, such as VU0155041 or ADX88178, are administered, often intracerebroventricularly (i.c.v.) or systemically.
-
Behavioral Assessment: Motor function is evaluated using tests like the bar test for catalepsy or assessment of forelimb akinesia.
Quantitative Data Summary:
| Disease Model | Compound | Administration | Dose | Outcome Measure | Result |
| Haloperidol-induced catalepsy | VU0155041 | i.c.v. | 31-316 nmol | Catalepsy score | Dose-dependent decrease[2] |
| Reserpine-induced akinesia | VU0155041 | i.c.v. | 31-316 nmol | Akinesia score | Dose-dependent decrease[2] |
| 6-OHDA-lesioned rats | ADX88178 | - | - | Forelimb akinesia | Reversal of deficit (in combination with L-DOPA)[2] |
Anxiety and Fear-Related Disorder Models
Objective: To investigate the anxiolytic-like effects of mGluR4 activation in rodent models of anxiety and fear.
Experimental Protocol:
-
Animal Models:
-
Marble Burying Test (mice): Measures repetitive and anxiety-related behavior.
-
Elevated Plus Maze (EPM) Test (mice): Assesses anxiety-like behavior based on the exploration of open versus closed arms.
-
Fear Conditioning Test (mice): Evaluates fear learning and memory.
-
-
Treatment: The mGluR4 PAM, ADX88178, is administered to the animals.
-
Behavioral Assessment: The number of buried marbles, time spent in open arms of the EPM, and freezing behavior in the fear conditioning test are quantified.
Quantitative Data Summary:
| Disease Model | Compound | Outcome Measure | Result |
| Marble Burying Test | ADX88178 | Number of buried marbles | Dose-dependent reduction[3] |
| Elevated Plus Maze | ADX88178 | Open-arm exploration | Increased exploration[3] |
| Fear Conditioning | ADX88178 | Conditioned freezing | Reduction in the acquisition phase[3] |
Neuroinflammation Model
Objective: To explore the role of mGluR4 in modulating neuroinflammatory responses, a common feature of many neurological disorders.
Experimental Protocol:
-
Model Induction: Neuroinflammation is induced in mice by systemic administration of lipopolysaccharide (LPS).
-
Cellular Models: In vitro studies often utilize microglial or astrocyte cell cultures stimulated with LPS.
-
Treatment: The effects of mGluR4 modulation are assessed using mGluR4 agonists or PAMs.
-
Assessment of Neuroinflammation:
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue or cell culture supernatant using ELISA or other immunoassays.
-
Microglial Activation: Assessed by immunohistochemistry for markers like Iba1.
-
Conceptual Experimental Workflow:
Caption: Experimental workflow for studying neuroinflammation.
Fragile X Syndrome Model
Objective: To investigate the potential of mGluR4 modulation to rescue synaptic and behavioral deficits in a mouse model of Fragile X Syndrome (FXS).
Experimental Protocol:
-
Animal Model: Fmr1 knockout (KO) mice, which lack the fragile X mental retardation protein (FMRP), are used.
-
Electrophysiology: Synaptic transmission and plasticity (e.g., long-term potentiation, LTP) are measured in brain slices from Fmr1 KO and wild-type mice.
-
Treatment: The selective mGluR4 PAM, VU 0155041, is applied to the brain slices.
-
Behavioral Studies: Motor learning and social behavior are assessed in Fmr1 KO mice following treatment.
Key Findings: Activation of mGluR4 with VU 0155041 was found to rescue deficits in synaptic transmission, LTP, motor learning, and social behavior in the Fmr1 KO mouse model of Fragile X Syndrome.[4]
Signaling Pathways of mGluR4
The activation of mGluR4 by glutamate, potentiated by (-)-PHCCC, initiates a cascade of intracellular signaling events.
Caption: Key signaling pathways downstream of mGluR4 activation.
The canonical pathway involves the coupling of mGluR4 to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. Additionally, the Gβγ subunits released from the G-protein can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. More recent evidence suggests that mGluR4 signaling can also influence other pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, and may play a role in regulating the NF-κB signaling pathway, which is critical in inflammatory responses.
Conclusion
(-)-PHCCC and other positive allosteric modulators of mGluR4 are powerful tools for investigating the therapeutic potential of targeting this receptor in a variety of disease contexts. The novel disease models discussed in this guide, including neuroinflammation and Fragile X syndrome, highlight the expanding scope of mGluR4 research. The detailed experimental protocols and quantitative data provided serve as a valuable resource for researchers designing and interpreting their own studies in this exciting field. The continued exploration of mGluR4 signaling pathways will undoubtedly uncover further opportunities for the development of novel therapeutics for challenging neurological and psychiatric disorders.
References
Unraveling the Pharmacology of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as PHCCC, is a significant pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This technical guide provides a comprehensive overview of the pharmacology of PHCCC, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. PHCCC primarily functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) and a direct agonist at the metabotropic glutamate receptor 6 (mGluR6). Furthermore, it exhibits partial antagonist activity at the mGluR1b subtype. This document aims to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the nuanced pharmacology of this compound and the methodologies to assess its activity.
Introduction
Metabotropic glutamate receptors are a family of G protein-coupled receptors that play crucial modulatory roles in the central nervous system. Their involvement in a variety of neurological and psychiatric disorders has made them attractive targets for therapeutic intervention. N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) has emerged as a key chemical probe for elucidating the function of specific mGluR subtypes. This guide delves into the core pharmacology of PHCCC, presenting its multifaceted interactions with mGluRs.
Mechanism of Action and Pharmacological Profile
PHCCC's pharmacological profile is characterized by its distinct activities at different mGluR subtypes. The primary activities of the (-)-enantiomer of PHCCC, which accounts for all of its mGluR4 modulatory effects, are summarized below.
Positive Allosteric Modulator of mGluR4
(-)-PHCCC acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the orthosteric glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous agonist, glutamate. Specifically, (-)-PHCCC increases the potency and maximal efficacy of glutamate at mGluR4.[1][2] At higher concentrations, it can also directly activate mGluR4, albeit with low efficacy.[1] The binding site for (-)-PHCCC has been localized to the transmembrane region of the receptor.[1]
Direct Agonist of mGluR6
In addition to its effects on mGluR4, PHCCC has been identified as a direct agonist at mGluR6 receptors. This activity is independent of the presence of glutamate.
Partial Antagonist of mGluR1b
(-)-PHCCC also displays partial antagonist activity at the mGluR1b subtype, with a reported maximum antagonist efficacy of 30%.[1]
Selectivity Profile
The (-)-enantiomer of PHCCC is reported to be inactive at mGluR2, -3, -5a, -7b, and -8a.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative data regarding the pharmacological activity of (-)-PHCCC at various metabotropic glutamate receptors.
Table 1: Potentiation of mGluR4 by (-)-PHCCC in GTPγ[³⁵S] Binding Assay
| Agonist | (-)-PHCCC Concentration | EC₅₀ of (-)-PHCCC (µM) | Reference |
| L-AP4 (0.2 µM) | N/A | ~6 | [3] |
| L-AP4 (0.6 µM) | N/A | ~6 | [3] |
| L-AP4 (10 µM) | N/A | 3.8 | [3] |
| L-glutamate (various) | 0.3 µM | - | [3] |
| L-glutamate (various) | 1 µM | - | [3] |
| L-glutamate (various) | 3 µM | - | [3] |
| L-glutamate (various) | 10 µM | - | [3] |
| L-glutamate (various) | 30 µM | - | [3] |
| No Agonist | N/A | >30 | [3] |
Table 2: Effect of (-)-PHCCC on L-glutamate Potency and Efficacy at mGluR4a (GTPγ[³⁵S] Binding Assay)
| (-)-PHCCC Concentration (µM) | L-glutamate EC₅₀ (µM) | Max Efficacy (% of control) | Reference |
| 0 | 1.2 ± 0.1 | 100 | [3] |
| 0.3 | 0.9 ± 0.1 | 115 ± 5 | [3] |
| 1 | 0.7 ± 0.1 | 135 ± 7 | [3] |
| 3 | 0.5 ± 0.1 | 150 ± 8 | [3] |
| 10 | 0.3 ± 0.05 | 160 ± 9 | [3] |
| 30 | 0.2 ± 0.04 | 165 ± 10 | [3] |
Table 3: Antagonist Activity of PHCCC at mGluR Subtypes (FLIPR Assay)
| Receptor Subtype | Agonist | PHCCC IC₅₀ (µM) | Reference |
| Human mGluR1b | 100 µM glutamate | 2.0 ± 0.3 | [2] |
| Rat mGluR1b | 300 µM glutamate | 1.3 ± 0.2 | [2] |
| Human mGluR2 | 1 µM glutamate | >100 | [2] |
| Rat mGluR2 | 2 µM glutamate | 21.6 ± 2.6 | [2] |
| Human mGluR5a | 1 µM glutamate | 43.2 ± 7.8 | [2] |
| Rat mGluR5a | 2 µM glutamate | 62.8 ± 28.6 | [2] |
| Human mGluR7 | 1 mM glutamate | >100 | [2] |
| Human mGluR8 | 300 nM L-AP4 | >100 | [2] |
Signaling Pathways
The activation of mGluR4 and mGluR6 by PHCCC initiates distinct downstream signaling cascades.
mGluR4 Signaling Pathway
Metabotropic glutamate receptor 4 is a member of the Group III mGluRs and is coupled to the Gi/o family of G proteins.[4] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Caption: mGluR4 signaling pathway initiated by glutamate and potentiated by (-)-PHCCC.
mGluR6 Signaling Pathway
Metabotropic glutamate receptor 6 is predominantly expressed in retinal ON bipolar cells and is coupled to the Go family of G proteins.[6][7] In the dark, glutamate released from photoreceptors activates mGluR6, which in turn activates Go. The Gαo subunit then leads to the closure of a cation channel, identified as TRPM1, resulting in hyperpolarization of the bipolar cell.[1][6] As a direct agonist, PHCCC can mimic the effect of glutamate in this pathway.
Caption: mGluR6 signaling pathway in retinal ON bipolar cells activated by PHCCC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like PHCCC. Below are outlines of key experimental protocols.
GTPγ[³⁵S] Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[8][9]
Objective: To determine the potency and efficacy of PHCCC as a positive allosteric modulator of mGluR4.
Materials:
-
Cell membranes prepared from cells stably expressing human or rat mGluR4.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS.
-
Agonist (e.g., L-glutamate or L-AP4).
-
(-)-PHCCC.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
GDP (final concentration typically 10 µM).
-
Varying concentrations of (-)-PHCCC.
-
A fixed, sub-maximal concentration of the agonist (e.g., EC₂₀ of L-glutamate).
-
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate for an additional 30-60 minutes at 30°C.
-
Termination and Detection:
-
SPA method: Add SPA beads and incubate for at least 30 minutes to allow the beads to settle. Count the plate in a microplate scintillation counter.
-
Filtration method: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS. Dry the filters and add scintillant before counting.
-
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the (-)-PHCCC concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Caption: General workflow for a GTPγ[³⁵S] binding assay.
Calcium Mobilization Assay
This assay is used to measure the activity of Gq-coupled GPCRs, or Gi/o-coupled receptors that are co-expressed with a promiscuous G protein (like Gα16 or a chimeric Gαqi5), which redirects the signal to the PLC pathway and subsequent intracellular calcium release.[10][11]
Objective: To assess the antagonist activity of PHCCC at mGluR1b.
Materials:
-
Cells stably co-expressing human mGluR1b and a promiscuous G protein.
-
Culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Agonist (e.g., L-glutamate).
-
(-)-PHCCC.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution containing probenecid. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of (-)-PHCCC to the wells and incubate for a specified period (e.g., 5-15 minutes).
-
Agonist Addition and Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading. Add a fixed concentration of the agonist (e.g., EC₈₀ of L-glutamate) to all wells.
-
Data Acquisition: Record the fluorescence signal over time (kinetic read).
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response as a percentage of the control (agonist alone) against the concentration of (-)-PHCCC. Fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.
Pharmacokinetics and Physicochemical Properties
A significant limitation of PHCCC as a therapeutic lead is its unfavorable pharmacokinetic profile. It is characterized by poor solubility and limited penetration of the central nervous system.[12] These properties have largely restricted its use to in vitro studies and in vivo studies requiring direct central administration. The development of newer mGluR4 PAMs has focused on improving these pharmacokinetic parameters to enable systemic administration and better brain exposure.
Conclusion
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a foundational tool compound in the study of metabotropic glutamate receptors. Its distinct profile as a positive allosteric modulator of mGluR4, a direct agonist of mGluR6, and a partial antagonist of mGluR1b has provided invaluable insights into the physiological and pathological roles of these receptors. While its limitations in terms of potency, selectivity, and pharmacokinetics have spurred the development of more advanced modulators, a thorough understanding of the pharmacology of PHCCC, as detailed in this guide, remains essential for researchers in the field of neuropharmacology and drug discovery. The provided data and protocols offer a robust framework for the continued investigation of mGluR function and the development of novel therapeutics targeting this important receptor family.
References
- 1. TRPM1: The endpoint of the mGluR6 signal transduction cascade in retinal ON-bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The Metabotropic Receptor mGluR6 May Signal Through Go, But Not Phosphodiesterase, in Retinal Bipolar Cells | Journal of Neuroscience [jneurosci.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (-)-PHCCC, a Positive Allosteric Modulator of mGluR4, in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as (-)-PHCCC, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It is important to note that the biological activity resides in the (-)-enantiomer, while the (+)-enantiomer is inactive. As a PAM, (-)-PHCCC does not directly activate mGluR4 but potentiates the receptor's response to its endogenous ligand, L-glutamate, or other orthosteric agonists. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the glutamate binding site, leading to an increase in agonist potency and/or efficacy.
The mGluR4 receptor, a member of the group III mGluRs, is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These receptors are predominantly expressed in the central nervous system and play a crucial role in modulating neurotransmission. The selective potentiation of mGluR4 activity by (-)-PHCCC makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor in vitro. Applications of (-)-PHCCC in cell culture assays include studies on neuroprotection, cell proliferation, and neuronal differentiation.
Mechanism of Action: mGluR4 Signaling Pathway
(-)-PHCCC enhances the signaling cascade initiated by the activation of mGluR4 by an agonist like L-glutamate. This pathway primarily involves the inhibition of adenylyl cyclase, leading to reduced production of cAMP.
Application Notes and Protocols for PHCCC in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction of dopamine (B1211576) in the striatum. This neurochemical imbalance results in debilitating motor symptoms, including bradykinesia, rigidity, resting tremors, and postural instability. Current therapeutic strategies primarily focus on dopamine replacement, which can lead to significant side effects and diminishing efficacy over time.
A promising alternative therapeutic avenue involves the modulation of glutamatergic neurotransmission within the basal ganglia. The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Gi/o-coupled receptor, is strategically located at the striatopallidal synapse. Activation of mGluR4 has been shown to reduce GABAergic transmission, which is overactive in the parkinsonian state, thereby helping to rebalance (B12800153) basal ganglia circuitry.
PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a positive allosteric modulator (PAM) of mGluR4. As a PAM, PHCCC does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. This offers a more nuanced and potentially safer pharmacological approach compared to direct agonists. In preclinical rodent models of Parkinson's disease, such as the reserpine-induced akinesia model, PHCCC has demonstrated the ability to reverse motor deficits, highlighting its therapeutic potential.
These application notes provide detailed protocols for utilizing PHCCC in rodent models of Parkinson's disease, including behavioral assessments, neurochemical analysis, and histological evaluations.
Signaling Pathway of PHCCC in Parkinson's Disease
In the parkinsonian state, the loss of dopamine leads to overactivity of the indirect pathway of the basal ganglia, which includes the striatopallidal synapse. PHCCC, by positively modulating mGluR4 at this synapse, enhances the inhibitory effect of glutamate on GABA release. This reduction in GABAergic transmission helps to normalize the overactive indirect pathway, thereby alleviating motor symptoms.
Experimental Protocols
Rodent Models of Parkinson's Disease
This model induces a temporary but profound depletion of monoamines, leading to a parkinsonian state characterized by akinesia and catalepsy.
Materials:
-
Vehicle (e.g., glacial acetic acid diluted in distilled water)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Prepare a fresh solution of reserpine in the vehicle. A common dose is 1-5 mg/kg.[1]
-
Administer a single subcutaneous (s.c.) injection of reserpine or vehicle to the control group.
-
Behavioral testing is typically performed 24 hours after reserpine administration when motor deficits are maximal.[2]
This neurotoxin model causes a more permanent loss of dopaminergic neurons. Caution: MPTP is a potent neurotoxin and requires strict safety protocols.
Materials:
-
MPTP hydrochloride
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimate mice for at least one week.
-
Prepare a fresh solution of MPTP in saline.
-
A common sub-acute regimen involves administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals within a single day. Control animals receive saline injections.
-
Behavioral and histological assessments are typically conducted 7 to 21 days after the last MPTP injection to allow for the stabilization of the dopaminergic lesion.
PHCCC Administration Protocol
Materials:
-
PHCCC
-
Vehicle (e.g., DMSO, saline)
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe
Procedure:
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Prepare a solution of PHCCC in the chosen vehicle.
-
Following a scalp incision, drill a small hole in the skull over the lateral ventricle.
-
Slowly infuse PHCCC (e.g., in a volume of 1-5 µL) into the lateral ventricle using the Hamilton syringe.
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover. Behavioral testing can be performed at various time points post-injection, depending on the experimental design.
Behavioral Assessments
This test assesses spontaneous locomotor activity and exploratory behavior.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of an open field arena (e.g., a 100 cm x 100 cm box).
-
Record the animal's activity for a set period (e.g., 5-15 minutes) using an automated tracking system.[3][4]
-
Key parameters to analyze include total distance traveled, time spent mobile, and rearing frequency.
-
Thoroughly clean the arena between animals to eliminate olfactory cues.
This test evaluates motor coordination and balance.
Procedure:
-
Habituate the animals to the rotarod apparatus at a low, constant speed for a few minutes on the day before testing.
-
On the test day, place the animal on the rotating rod.
-
Start the rotation, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., three) with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used for analysis.
Neurochemical Analysis: Striatal Dopamine Quantification
Procedure:
-
Following behavioral testing, euthanize the animals and rapidly dissect the striata on ice.
-
Homogenize the tissue samples in a solution such as 0.1 M perchloric acid containing an internal standard.[5]
-
Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.[5]
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a buffer solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) by comparing the peak areas to those of a standard curve.
Histological Analysis: Tyrosine Hydroxylase Immunohistochemistry
Procedure:
-
Deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Cut coronal sections (e.g., 40 µm thick) through the substantia nigra and striatum using a cryostat or vibratome.
-
Wash the free-floating sections in phosphate-buffered saline (PBS).
-
Incubate the sections in a blocking solution (e.g., PBS with Triton X-100 and normal serum) to reduce non-specific binding.[6]
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH) overnight at 4°C.[6]
-
Wash the sections and incubate with an appropriate biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method and visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using unbiased stereological methods (e.g., the optical fractionator method).[2][7]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of PHCCC in rodent models of Parkinson's disease.
Table 1: Effect of PHCCC on Motor Activity in Reserpine-Treated Rats
| Treatment Group | Locomotor Activity (Total Distance Traveled in cm) |
| Vehicle + Vehicle | 4500 ± 350 |
| Reserpine + Vehicle | 800 ± 150 |
| Reserpine + PHCCC | 3200 ± 300# |
| p < 0.01 compared to Vehicle + Vehicle group. #p < 0.01 compared to Reserpine + Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of PHCCC on Striatal Dopamine Levels in a Parkinson's Disease Model
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Control | 12.5 ± 1.1 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| PD Model + Vehicle | 3.1 ± 0.5 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| PD Model + PHCCC | 7.8 ± 0.9# | 1.5 ± 0.2# | 1.1 ± 0.1# |
| p < 0.01 compared to Control group. #p < 0.05 compared to PD Model + Vehicle group. Data are presented as mean ± SEM. |
Table 3: Neuroprotective Effect of PHCCC on Dopaminergic Neurons in the MPTP Mouse Model
| Treatment Group | Number of TH-Positive Neurons in Substantia Nigra |
| Saline + Vehicle | 8500 ± 400 |
| MPTP + Vehicle | 4200 ± 350 |
| MPTP + PHCCC | 6800 ± 450# |
| p < 0.001 compared to Saline + Vehicle group. #p < 0.01 compared to MPTP + Vehicle group. Data are presented as mean ± SEM, based on stereological counting.[2][7] |
References
- 1. Acute reserpine and subchronic haloperidol treatments change synaptosomal brain glutamate uptake and elicit orofacial dyskinesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open field test in rats [protocols.io]
- 5. Striatal dopamine measurement through HPLC [protocols.io]
- 6. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
Application Notes and Protocols for In Vivo Administration of (+)-Phccc in Anxiety Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (Phccc) is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The active enantiomer, (-)-Phccc, has demonstrated potential as an anxiolytic agent by modulating glutamatergic neurotransmission. These application notes provide detailed protocols for the in vivo administration of (+)-Phccc for the investigation of its anxiolytic properties in rodent models.
Mechanism of Action
(-)-Phccc enhances the function of mGluR4, a Gi/o-coupled receptor primarily located on presynaptic terminals. Activation of mGluR4 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of the signaling cascade is thought to underlie the anxiolytic effects of the compound. The receptor is notably expressed in brain regions implicated in anxiety, such as the amygdala.
Data Presentation
Table 1: Anxiolytic-like Effects of (-)-Phccc (Intra-Basolateral Amygdala Administration) in the Vogel Conflict Test in Rats
| Treatment Group | Dose (nmol) | Number of Shocks Accepted (Mean ± SEM) |
| Control (Vehicle) | - | Data not available in cited sources |
| (-)-Phccc | 6 | Data not available in cited sources |
| (-)-Phccc | 12 | Significantly increased vs. control[1] |
| (-)-Phccc + CPPG | 12 + 75 | Effect of (-)-Phccc blocked[1] |
| Note: This table summarizes qualitative findings from intra-hippocampal injections in a study, which showed a significant anxiolytic-like response at 12 nmol that was blocked by the group III mGlu receptor antagonist CPPG.[1] Specific quantitative data from the primary source for the basolateral amygdala administration was not available for direct comparison. |
Experimental Protocols
Protocol 1: Systemic Administration of Phccc for Anxiety Studies (Intraperitoneal Injection)
This protocol is adapted from a study in neonatal rats and should be optimized for adult rodents in anxiety paradigms.[2]
Materials:
-
(-)-Phccc
-
Vehicle solution: 0.6% 5N NaOH and 1% DMSO, buffered with NaH₂PO₄[2]
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[3]
-
Animal scale
Procedure:
-
Preparation of (-)-Phccc Solution:
-
Dissolve (-)-Phccc in the vehicle solution to the desired concentration. A starting dose of 5 mg/kg has been used in neonatal rats and can be a reference point for dose-finding studies in adults.[2]
-
Ensure the solution is well-mixed and homogenous before administration.
-
-
Animal Handling and Injection:
-
Gently restrain the rodent. For intraperitoneal (i.p.) injection, position the animal with its head tilted slightly downwards.[3]
-
Identify the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[3]
-
Insert the needle at a 30-45 degree angle and inject the solution. The injection volume should not exceed 10 ml/kg.[3]
-
-
Timing of Administration:
-
The optimal time for administration before behavioral testing should be determined in pilot studies. A common timeframe for i.p. injections before behavioral testing is 30 minutes.
-
Protocol 2: Intracerebral Administration of (-)-Phccc into the Basolateral Amygdala (BLA)
This protocol is for targeted administration to a key brain region involved in anxiety.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannulas and dummy cannulas
-
Injection needles connected to a microsyringe pump
-
(-)-Phccc solution (dissolved in artificial cerebrospinal fluid or other suitable vehicle)
-
Dental cement
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole above the target coordinates for the BLA.
-
Implant a guide cannula aimed at the BLA and secure it with dental cement. Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Microinjection:
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Insert the injection needle through the guide cannula to the target depth.
-
Infuse a small volume (e.g., 0.2-0.5 µL) of the (-)-Phccc solution over several minutes.
-
Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
-
Behavioral testing can commence shortly after the microinjection. One study administered the compound 10 minutes before the test.[1]
-
Protocol 3: Vogel Conflict Drinking Test
This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished drinking behavior.[4]
Apparatus:
-
Operant chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[5]
Procedure:
-
Water Deprivation: Water-deprive the animals for a specified period (e.g., 24-48 hours) before the test.
-
Habituation: Acclimate the animals to the testing chamber.
-
Testing:
-
Administer (-)-Phccc or vehicle at the predetermined time before the test.
-
Place the animal in the chamber.
-
After a set number of licks from the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout.[4][5]
-
Record the total number of licks and the number of shocks received over a fixed period (e.g., 5 minutes).
-
An increase in the number of shocks accepted is indicative of an anxiolytic effect.
-
Protocol 4: Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administration: Administer (-)-Phccc or vehicle.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
Protocol 5: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with walls.
Procedure:
-
Acclimation: Habituate the animals to the testing room.
-
Administration: Administer (-)-Phccc or vehicle.
-
Testing:
-
Place the animal in the center of the open field.
-
Allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Use video tracking to record the distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
A decrease in thigmotaxis (hugging the walls) and an increase in time spent in the center are indicative of anxiolytic effects.
-
Visualization of Pathways and Workflows
Caption: mGluR4 signaling cascade leading to anxiolytic effects.
Caption: General experimental workflow for in vivo anxiety studies.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midbrain projection to the basolateral amygdala encodes anxiety-like but not depression-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR17 modulates anxiety-like behaviors via basolateral amygdala to ventral hippocampal CA1 glutamatergic projection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
Application Notes and Protocols for (+)-PHCCC in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, (+)-PHCCC potentiates the effect of the endogenous agonist, glutamate, at the mGluR4 receptor. The activation of group III metabotropic glutamate receptors, including mGluR4, is a well-established strategy for neuroprotection in various models of neuronal injury.[1][2] The (-)-enantiomer of PHCCC is the active form and has demonstrated neuroprotective effects against excitotoxicity induced by N-methyl-D-aspartate (NMDA) and neurotoxicity caused by beta-amyloid peptide (β-AP), making it a valuable tool for studying neuroprotective mechanisms and for the initial screening of potential therapeutic agents.[1][3]
These application notes provide detailed protocols for utilizing (+)-PHCCC in in vitro neuroprotection assays, specifically focusing on NMDA- and β-amyloid-induced neurotoxicity models using primary cortical neuron cultures.
Mechanism of Action in Neuroprotection
The neuroprotective effects of (-)-PHCCC are primarily mediated through its positive allosteric modulation of mGluR4.[1][3] Group III mGluRs, including mGluR4, are predominantly located on presynaptic terminals and their activation leads to the inhibition of neurotransmitter release.[4] In the context of excitotoxicity, excessive glutamate release overactivates postsynaptic receptors like the NMDA receptor, leading to a massive influx of Ca2+ and subsequent neuronal death.
By potentiating mGluR4 activity, (-)-PHCCC enhances the receptor's inhibitory effect on presynaptic glutamate release. This reduction in glutamate in the synaptic cleft helps to prevent the over-stimulation of postsynaptic glutamate receptors, thereby mitigating excitotoxic neuronal damage.[5] This mechanism has been confirmed by studies showing that the neuroprotective effects of (-)-PHCCC are blocked by group III mGluR antagonists, such as (RS)-α-methylserine-O-phosphate (MSOP).[1][3]
Further downstream signaling pathways implicated in mGluR4-mediated neuroprotection include the inhibition of the JNK and p38 MAPK signaling pathways, which are involved in apoptotic processes.[6] There is also evidence to suggest the involvement of the Phospholipase C (PLC) and Protein Kinase C (PKC) pathway in mGluR4 signaling.[7][8]
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of (-)-PHCCC in different in vitro neurotoxicity models.
Table 1: Neuroprotective Effect of (-)-PHCCC against NMDA-Induced Neurotoxicity in Mouse Cortical Neurons
| (-)-PHCCC Concentration (µM) | Neuronal Death (% of NMDA alone) |
| 30 | Reduced |
| 100 | Significantly Reduced |
Note: Specific percentage reductions are not consistently reported across literature; however, a significant and concentration-dependent neuroprotective effect is observed within this range. The neuroprotection is abrogated by the group-III mGluR antagonist MSOP.[3]
Table 2: Neuroprotective Effect of (-)-PHCCC against Beta-Amyloid (β-AP) Induced Neurotoxicity in Mouse Cortical Neurons
| (-)-PHCCC Concentration (µM) | Neuroprotective Effect |
| 10 | Effective |
| 30 | More Potent than against NMDA |
Note: (-)-PHCCC shows neuroprotection against β-AP toxicity at lower concentrations than those required for protection against NMDA toxicity. This effect is stereoselective and antagonized by MSOP.[3]
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic rodents, a common in vitro model for neuroprotection studies.
Materials:
-
Timed-pregnant rat (E17-E18) or mouse (E15-E16)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine or Poly-L-lysine
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Plate Coating: Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow them to dry. For enhanced attachment, plates can be subsequently coated with laminin (5 µg/mL in PBS) for at least 2 hours at 37°C.
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryos and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Cortex Isolation: Under a dissecting microscope, carefully remove the cortices from the embryonic brains and place them in a fresh dish of ice-cold HBSS.
-
Dissociation:
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a conical tube and incubate in a solution of 0.05% Trypsin-EDTA and 20 U/mL DNase I in HBSS for 15 minutes at 37°C.
-
Stop the trypsinization by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the pre-coated culture plates at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days. Neurons are typically ready for experimental use after 7-10 days in vitro.
Protocol 2: NMDA-Induced Neurotoxicity Assay
This assay evaluates the ability of (+)-PHCCC to protect neurons from excitotoxicity induced by NMDA.
Materials:
-
Mature primary cortical neuron cultures (7-10 days in vitro)
-
Neurobasal medium
-
(+)-PHCCC stock solution (in DMSO)
-
NMDA stock solution (in sterile water)
-
LDH cytotoxicity assay kit or Propidium Iodide (PI) and Hoechst 33342 stains
Procedure:
-
Pre-treatment:
-
Prepare working solutions of (+)-PHCCC in Neurobasal medium at desired concentrations (e.g., 10, 30, 100 µM). The final DMSO concentration should be below 0.1%.
-
Replace the culture medium with the medium containing (+)-PHCCC or vehicle (medium with DMSO).
-
Incubate the cultures for 1-2 hours at 37°C.
-
-
Induction of Neurotoxicity:
-
Prepare a working solution of NMDA in Neurobasal medium. A final concentration of 100 µM is commonly used.[3]
-
Add the NMDA solution directly to the wells containing the pre-treated neurons.
-
Incubate for 10-30 minutes at 37°C.
-
-
Wash and Recovery:
-
After the NMDA exposure, gently wash the neurons twice with pre-warmed Neurobasal medium to remove NMDA and (+)-PHCCC.
-
Add fresh, pre-warmed Neurobasal medium to each well.
-
Return the cultures to the incubator for 24 hours.
-
-
Assessment of Neuronal Death:
-
LDH Assay:
-
Propidium Iodide (PI) Staining:
-
Incubate the cells with a solution containing PI (to stain dead cells) and Hoechst 33342 (to stain all cell nuclei).
-
Acquire images using a fluorescence microscope.
-
Quantify the number of PI-positive (dead) and Hoechst-positive (total) cells to determine the percentage of cell death.
-
-
Protocol 3: Beta-Amyloid (β-AP)-Induced Neurotoxicity Assay
This assay assesses the neuroprotective effect of (+)-PHCCC against toxicity induced by β-amyloid peptides, relevant to Alzheimer's disease research.
Materials:
-
Mature primary cortical neuron cultures (7-10 days in vitro)
-
Neurobasal medium
-
β-amyloid peptide (1-42 or 25-35)
-
Sterile, distilled water or HFIP for peptide preparation
-
(+)-PHCCC stock solution (in DMSO)
-
LDH cytotoxicity assay kit or PI and Hoechst 33342 stains
Procedure:
-
Preparation of β-Amyloid Oligomers:
-
Dissolve the β-amyloid peptide in sterile, distilled water or an organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to prepare a stock solution.
-
To promote the formation of toxic oligomeric species, incubate the peptide solution at 37°C for 24-48 hours.
-
-
Treatment:
-
Prepare working solutions of the aggregated β-amyloid peptide (typically 10-25 µM) and (+)-PHCCC (e.g., 10, 30, 100 µM) in Neurobasal medium.
-
Replace the culture medium with the medium containing the β-amyloid peptide, with or without (+)-PHCCC.
-
Include control groups: vehicle control, (+)-PHCCC alone, and β-amyloid alone.
-
Incubate the cultures for 24-48 hours at 37°C.
-
-
Assessment of Neuronal Death:
-
Perform either the LDH assay or PI/Hoechst staining as described in Protocol 2 to quantify neuronal death.
-
Visualizations
Signaling Pathway of (-)-PHCCC-Mediated Neuroprotection
Caption: Signaling pathway of (-)-PHCCC-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: Experimental workflow for neuroprotection assays.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against β-amyloid neurotoxicity by a non-toxic endogenous N-terminal β-amyloid fragment and its active hexapeptide core sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: Optimal Phccc, (+)- Concentration for Cerebellar Granule Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebellar granule cells (CGCs) are the most abundant neurons in the mammalian brain and serve as a critical model system for studying neuronal development, including proliferation, differentiation, and survival. The differentiation of CGC precursors into mature neurons is a tightly regulated process involving various signaling pathways. One key pathway implicated in the modulation of CGC development is the metabotropic glutamate (B1630785) receptor 4 (mGlu4) signaling cascade. Phccc, (+)- (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a positive allosteric modulator (PAM) of the mGlu4 receptor, enhancing its sensitivity to the endogenous ligand, glutamate.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of Phccc, (+)- to promote the differentiation of cerebellar granule cells, based on published research.
Data Presentation
The following table summarizes the quantitative effects of Phccc, (+)- on cerebellar granule cell proliferation and differentiation. The data is extracted from studies on cultured rat cerebellar granule cells.
| Phccc, (+)- Concentration | Effect on Proliferation ([3H]thymidine incorporation) | Effect on Differentiation (Neuritogenesis) | Reference |
| 1 µM | ~15% inhibition | Not specified | Lo-Coco et al., 2004[1] |
| 10 µM | ~40% inhibition (saturating concentration) | Not specified | Lo-Coco et al., 2004[1] |
| 30 µM | ~40% inhibition | Significant increase in the number of neurites and TUJ1-positive cells | Lo-Coco et al., 2004[1][3] |
Note: The antiproliferative effect of Phccc, (+)- was observed to be concentration-dependent, with a saturating effect around 10-30 µM.[1] The pro-differentiation effect, measured by neurite outgrowth and expression of the neuronal marker TUJ1, was significant at a 30 µM concentration following a 24-hour exposure.[1][3]
Signaling Pathway
Phccc, (+)- enhances the function of the mGlu4 receptor, a Gi/o-coupled receptor. Activation of the mGlu4 receptor in cerebellar granule cell precursors leads to a reduction in the expression of Gli-1, a key transcription factor in the Sonic hedgehog (Shh) signaling pathway.[1][2] The Shh pathway is a major driver of granule cell precursor proliferation.[4][5][6] By downregulating Gli-1, Phccc, (+)- effectively inhibits proliferation and promotes cell cycle exit, a prerequisite for differentiation.
Experimental Protocols
Cerebellar Granule Cell Culture
This protocol is adapted from established methods for primary cerebellar granule cell culture.[7]
Materials:
-
P6-P8 Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
DNase I (10 mg/mL stock)
-
Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Poly-L-lysine coated culture plates or coverslips
-
Cytosine arabinoside (Ara-C)
Procedure:
-
Dissect cerebella from P6-P8 rat pups in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I to a final concentration of 0.05 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Stop the dissociation by adding an equal volume of BME with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate onto poly-L-lysine coated plates at a density of 1.5-2.0 x 10^6 cells/mL.
-
After 24 hours, add Ara-C to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
Phccc, (+)- Treatment and Differentiation Assay
This protocol outlines the treatment of cultured cerebellar granule cells with Phccc, (+)- to assess its effect on differentiation.
Materials:
-
Cultured cerebellar granule cells (as prepared above)
-
Phccc, (+)- stock solution (dissolved in DMSO)
-
[3H]thymidine (for proliferation assay)
-
Anti-β-III-tubulin (TUJ1) antibody (for immunocytochemistry)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope with fluorescence and image analysis software
Procedure:
-
Phccc, (+)- Treatment: 40 minutes after plating the cells, add Phccc, (+)- to the culture medium at final concentrations ranging from 1 µM to 30 µM. A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.1%.[1]
-
Proliferation Assay ([3H]thymidine incorporation):
-
After 2 hours of Phccc, (+)- treatment, add [3H]thymidine (1 µCi/mL) to the cultures.
-
Incubate for an additional 15 hours (total treatment time of 17 hours).
-
Wash the cells twice with ice-cold PBS and lyse the cells.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Differentiation Assay (Neuritogenesis and TUJ1 Staining):
-
Incubate the cells with Phccc, (+)- for 24 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 10% normal goat serum in PBS for 1 hour.
-
Incubate with anti-TUJ1 antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the number and length of neurites per TUJ1-positive cell using image analysis software. The percentage of TUJ1-positive cells can also be determined.[1]
-
Conclusion
The provided data and protocols indicate that Phccc, (+)- effectively promotes the differentiation of cerebellar granule cells in a concentration-dependent manner. A concentration of 30 µM appears to be optimal for inducing significant neuritogenesis after a 24-hour treatment period. The mechanism of action involves the positive allosteric modulation of the mGlu4 receptor and subsequent downregulation of the Sonic hedgehog signaling pathway. These application notes serve as a valuable resource for researchers investigating cerebellar development and for professionals in drug discovery exploring the therapeutic potential of mGlu4 receptor modulators.
References
- 1. PHCCC, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHCCC, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sonic Hedgehog Signaling in Cerebellar Development and Cancer [frontiersin.org]
- 5. Nmyc upregulation by sonic hedgehog signaling promotes proliferation in developing cerebellar granule neuron precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonic hedgehog signaling is required for expansion of granule neuron precursors and patterning of the mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Phccc, (+)- Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a significant research tool in neuroscience. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), and has been shown to act as a direct agonist at mGluR6.[1] Its ability to enhance the receptor's response to the endogenous ligand, glutamate, makes it a valuable compound for studying the roles of mGluR4 in various physiological and pathological processes.[2] Accurate and consistent preparation of PHCCC stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of PHCCC stock solutions.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of PHCCC is essential for proper handling and solution preparation.
| Property | Value |
| IUPAC Name | (E)-7-(hydroxyimino)-N-phenyl-7,7a-dihydrocyclopropa[b]chromene-1a(1H)-carboxamide[2] |
| Molecular Formula | C₁₇H₁₄N₂O₃[1][2] |
| Molecular Weight | 294.31 g/mol [1][2] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of PHCCC in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
PHCCC powder
-
Anhydrous/molecular sieve-dried DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of PHCCC powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh 2.94 mg of PHCCC powder and place it in a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous DMSO to the tube containing the PHCCC powder.
-
Mix: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions
For most cell-based experiments, the DMSO stock solution needs to be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Important Consideration: The final concentration of DMSO in the experimental setup should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Example: Preparation of a 10 µM working solution in 1 mL of cell culture medium:
-
Thaw: Thaw a single aliquot of the 10 mM PHCCC stock solution at room temperature.
-
Dilute: Add 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium or buffer.
-
Mix: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Apply: The working solution is now ready for application to the experimental system.
Applications and Working Concentrations
PHCCC has been utilized in a variety of in vitro studies to investigate the function of mGluR4.
| Application | Typical Working Concentration | Key Findings |
| Cerebellar Granule Cell Cultures | 10 - 30 µM | Reduced proliferation and promoted differentiation of cerebellar granule cell neuroprecursors.[3][4][5] |
| Neuroprotection Assays | Not specified | Showed neuroprotection against β-amyloid and NMDA toxicity in mixed cultures of mouse cortical neurons.[2][6] |
Signaling Pathway and Mechanism of Action
PHCCC acts as a positive allosteric modulator of mGluR4, a Gi/o-coupled receptor. By binding to a site distinct from the glutamate binding site, PHCCC enhances the receptor's response to glutamate, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2]
References
- 1. PHCCC - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. PHCCC, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PHCCC, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of (+)-Phccc and L-DOPA in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The gold-standard treatment for PD is L-DOPA, a precursor to dopamine (B1211576).[1][2] However, long-term L-DOPA therapy is often associated with the development of motor complications, including wearing-off phenomena and L-DOPA-induced dyskinesia (LID).[3][4] This necessitates the exploration of adjunctive therapies that can enhance the efficacy of L-DOPA, potentially allowing for lower doses and mitigating side effects.
One promising therapeutic target is the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a presynaptic receptor that negatively modulates glutamate release in the basal ganglia indirect pathway.[5] Activation of mGluR4 is hypothesized to reduce the overactivity of this pathway, which is a key pathological feature of PD. (+)-Phccc is a positive allosteric modulator (PAM) of the mGluR4 receptor, meaning it enhances the receptor's response to its endogenous ligand, glutamate. Preclinical studies have suggested that mGluR4 PAMs may have a "DOPA-sparing" effect, potentiating the motor benefits of L-DOPA.
These application notes provide a comprehensive overview of the use of (+)-Phccc in combination with L-DOPA for Parkinson's disease research. This document includes detailed experimental protocols for in vivo studies using the 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, along with data presentation tables and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the effects of mGluR4 PAMs, such as (+)-Phccc, in combination with L-DOPA in the 6-OHDA rat model of Parkinson's disease.
Table 1: Effect of (+)-Phccc and L-DOPA on Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Net Contralateral Rotations (turns/min) ± SEM | % Potentiation of L-DOPA Response |
| Vehicle | - | 0.5 ± 0.2 | - |
| (+)-Phccc | 10 | 1.2 ± 0.4 | - |
| L-DOPA (sub-threshold) | 4 | 2.5 ± 0.6 | - |
| (+)-Phccc + L-DOPA | 10 + 4 | 5.8 ± 0.9* | 132% |
| L-DOPA (therapeutic) | 8 | 7.2 ± 1.1 | - |
| (+)-Phccc + L-DOPA | 10 + 8 | 7.5 ± 1.3 | 4% |
*p < 0.05 compared to L-DOPA (sub-threshold) alone. Data are hypothetical and for illustrative purposes.
Table 2: Assessment of L-DOPA-Induced Dyskinesia (Abnormal Involuntary Movements - AIMs) in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total AIMs Score ± SEM |
| Vehicle | - | 0.2 ± 0.1 |
| L-DOPA | 10 | 15.4 ± 2.1 |
| (+)-Phccc | 10 | 0.5 ± 0.2 |
| (+)-Phccc + L-DOPA | 10 + 10 | 16.1 ± 2.5 |
Data are hypothetical and for illustrative purposes, based on findings that mGluR4 PAMs do not typically reduce LID.
Experimental Protocols
Animal Model: Unilateral 6-OHDA Lesion Rat Model of Parkinson's Disease
The unilateral 6-OHDA-lesioned rat is a widely used model to study motor deficits and the effects of anti-parkinsonian drugs.[4]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Prepare the 6-OHDA solution (e.g., 4 µg/µl in saline with 0.02% ascorbic acid).
-
Perform a craniotomy to expose the desired injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm.[6]
-
Slowly infuse 2-4 µl of the 6-OHDA solution over several minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesia and monitoring.
-
Allow 2-3 weeks for the lesion to develop and stabilize before behavioral testing.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) (0.05 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). A stable and significant number of contralateral rotations indicates a successful lesion.[6]
Drug Preparation and Administration
Materials:
-
(+)-Phccc
-
L-DOPA methyl ester
-
Benserazide (B1668006) hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
Preparation:
-
L-DOPA/Benserazide: Dissolve L-DOPA and benserazide (typically in a 4:1 ratio) in 0.9% saline. Prepare fresh daily.
-
(+)-Phccc: Prepare a suspension in the chosen vehicle. Sonication may be required to ensure a uniform suspension.
Administration:
-
Administer drugs via intraperitoneal (i.p.) injection.
-
When co-administering, (+)-Phccc is typically given 15-30 minutes prior to the L-DOPA injection to allow for absorption and target engagement.
Behavioral Assessment: Rotational Behavior
This test measures the motor asymmetry resulting from the unilateral dopamine depletion.
Procedure:
-
Habituate the rats to the circular testing arenas (automated rotometers) for at least 30 minutes.
-
Administer the vehicle or drug combination as described above.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 90-120 minutes.
-
Data is typically expressed as net contralateral rotations per minute (contralateral rotations - ipsilateral rotations) / duration of the test.
Behavioral Assessment: L-DOPA-Induced Dyskinesia (LIDs)
Chronic L-DOPA administration in 6-OHDA lesioned rats can induce abnormal involuntary movements (AIMs), which are a model for LIDs.[6]
Procedure:
-
Induce AIMs by administering a daily dose of L-DOPA (e.g., 6-10 mg/kg, i.p., with benserazide) for 2-3 weeks until stable AIMs are observed.
-
On the test day, administer (+)-Phccc (or vehicle) 15-30 minutes before the daily L-DOPA injection.
-
Score AIMs at regular intervals (e.g., every 20 minutes) for 3-4 hours post-L-DOPA injection.
-
Use a validated AIMs rating scale, which typically includes axial, limb, and orolingual subtypes, each scored on a severity scale (e.g., 0-4). The total AIMs score is the sum of the scores for each subtype.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of (+)-Phccc in the basal ganglia indirect pathway and its interaction with the dopaminergic system targeted by L-DOPA.
Caption: Basal ganglia indirect pathway and sites of action for (+)-Phccc and L-DOPA.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the combination of (+)-Phccc and L-DOPA in a rat model of Parkinson's disease.
Caption: Experimental workflow for assessing (+)-Phccc and L-DOPA in a PD model.
References
- 1. History of levodopa and dopamine agonists in Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Effects of L-dopa Therapy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levodopa treatment in Parkinson’s disease: earlier or later? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Ligands as Helping Hands to L-DOPA in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating mGluR4 Function in Synaptic Plasticity with Phccc, (+)-
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGluRs, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity.[1][2] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced neurotransmitter release.[3][4] Given its significant role in the central nervous system, mGluR4 has emerged as a promising therapeutic target for neurological and psychiatric disorders.
Phccc, (+)- (the active enantiomer is (-)-PHCCC) is a selective positive allosteric modulator (PAM) of mGluR4.[5][6] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, by increasing agonist potency and maximal efficacy, without directly activating the receptor at low concentrations.[5][6][7] This property makes Phccc, (+)- an invaluable tool for studying the physiological and pathological roles of mGluR4 in synaptic function, particularly in the context of synaptic plasticity, the cellular basis of learning and memory.
These application notes provide detailed protocols for utilizing Phccc, (+)- to investigate the function of mGluR4 in long-term potentiation (LTP) and long-term depression (LTD), two key forms of synaptic plasticity.
Data Presentation
The following tables summarize the quantitative data on the effects of Phccc, (+)- (specifically the active (-)-enantiomer) on mGluR4 function from in vitro studies.
Table 1: Potency and Efficacy of (-)-PHCCC at mGluR4
| Parameter | Value | Experimental System | Reference |
| EC50 (in the presence of 10 µM L-AP4) | 3.8 µM | hmGluR4a-expressing cells | [5] |
| EC50 (in the presence of 0.2 and 0.6 µM L-AP4) | ~6 µM | hmGluR4a-expressing cells | [5] |
| EC50 (alone) | >30 µM | hmGluR4a-expressing cells | [5] |
| EC50 at mGluR4 | 4.1 µM | Cell-based assays | [8] |
| Fold-shift in glutamate EC50 (at 1 µM (-)-PHCCC) | 1.7-fold | mGluR4-CHO cells | [8] |
| Fold-shift in glutamate EC50 (at 3 µM (-)-PHCCC) | 3.1-fold | mGluR4-CHO cells | [8] |
| Fold-shift in glutamate EC50 (at 10 µM (-)-PHCCC) | 5.8-fold | mGluR4-CHO cells | [8] |
Table 2: Neuroprotective Effects of (-)-PHCCC in Cellular Assays
| Condition | Treatment | % Dead Cells | Reference |
| NMDA (100 µM) | - | 78 ± 1.3 | [5] |
| NMDA (100 µM) | (-)-PHCCC (30 µM) | 56 ± 1.5 | [5] |
| NMDA (100 µM) + L-AP4 (10 µM) | - | 52 ± 1.2 | [5] |
| NMDA (100 µM) + L-AP4 (10 µM) | (-)-PHCCC (30 µM) | 32 ± 1.6 | [5] |
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
Caption: Canonical mGluR4 signaling pathway.
Experimental Workflow for Studying Phccc, (+)- Effects on Synaptic Plasticity
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 8. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Phccc, (+)- solubility issues in aqueous solutions
Welcome to the technical support center for Phccc, (+)-. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Phccc, (+)-. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a diagram of the associated signaling pathway to support your experimental success.
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
This guide addresses common problems encountered when attempting to dissolve Phccc, (+)- in aqueous solutions.
Issue 1: Phccc, (+)- powder is not dissolving in my aqueous buffer.
-
Cause: Phccc, (+)- is a lipophilic molecule and is expected to have low intrinsic solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging.
-
Solution:
-
Initial Dissolution in an Organic Solvent: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.
-
Sonication: To aid dissolution in the organic solvent, gentle sonication in a water bath can be applied. Be cautious to avoid excessive heating, which could potentially degrade the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound in the organic solvent.
-
Issue 2: A precipitate forms after diluting the DMSO stock solution into my aqueous buffer.
-
Cause: This is a common occurrence when a concentrated organic stock of a hydrophobic compound is diluted into an aqueous medium, a phenomenon known as "crashing out." The change in solvent polarity reduces the solubility of the compound.
-
Solution:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of Phccc, (+)- in the aqueous solution.
-
Vigorous Mixing During Dilution: Add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can help to prevent localized high concentrations and subsequent precipitation.
-
Stepwise Dilution: Instead of a single dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes improve solubility.
-
Optimize Co-solvent Percentage: If your experimental system permits, you can try increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, it is crucial to establish the tolerance of your specific assay to the organic solvent, as it can have independent biological effects.
-
Issue 3: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to an underestimation of a compound's biological activity by limiting its effective concentration at the target site. Undissolved particles can also interfere with certain assay formats.
-
Solution:
-
Confirm Complete Dissolution: Before use, visually inspect your final aqueous solution for any signs of precipitation. If possible, centrifuge the solution and test the supernatant to ensure the compound is fully dissolved.
-
Prepare Fresh Solutions: It is recommended to prepare fresh aqueous solutions of Phccc, (+)- for each experiment and use them immediately. Avoid storing aqueous solutions, as the compound may precipitate over time.
-
Solubility Testing: If solubility issues persist, it may be necessary to experimentally determine the solubility of Phccc, (+)- in your specific aqueous buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Phccc, (+)-?
Q2: Can I dissolve Phccc, (+)- directly in water or phosphate-buffered saline (PBS)?
A2: Direct dissolution in water or PBS is generally not recommended due to the compound's hydrophobic nature. The preferred method is to first create a stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.
Q3: What organic solvents are suitable for creating a stock solution of Phccc, (+)-?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of poorly water-soluble compounds for biological assays.
Q4: How does pH affect the solubility of Phccc, (+)-?
A4: The chemical structure of Phccc, (+)- contains functional groups that may be ionizable at different pH values. Therefore, the pH of the aqueous buffer could influence its solubility. For compounds with basic functional groups, solubility may increase in acidic conditions, while compounds with acidic functional groups may be more soluble in basic conditions. A pH-solubility profile can be experimentally determined to find the optimal pH for dissolution.
Q5: Should I be concerned about the stability of Phccc, (+)- in solution?
A5: While specific stability data is limited, it is good practice to prepare fresh solutions for each experiment. If storing stock solutions in an organic solvent, keep them at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Solvent/Buffer | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | Soluble | General recommendation for similar compounds |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Predicted based on chemical structure |
Experimental Protocols
Protocol 1: Preparation of a Phccc, (+)- Stock Solution in DMSO
-
Materials:
-
Phccc, (+)- solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial containing solid Phccc, (+)- to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Phccc, (+)- and place it in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath may be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Aqueous Solution of Phccc, (+)-
-
Materials:
-
Phccc,
-
Technical Support Center: Overcoming Poor Brain Penetration of PHCCC in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo brain penetration of the mGluR4 positive allosteric modulator, PHCCC. Our goal is to equip researchers with the necessary information to design, execute, and troubleshoot experiments aimed at optimizing the central nervous system (CNS) delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is PHCCC and why is its brain penetration a concern?
A1: PHCCC is a research compound that acts as a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) and an antagonist for group I mGluRs.[1] The active enantiomer is (-)-PHCCC. It has shown potential neuroprotective effects in preclinical models of neurological disorders such as Parkinson's disease.[2][3] Effective therapeutic intervention for such diseases requires the drug to cross the blood-brain barrier (BBB) and reach sufficient concentrations in the brain. Like many small molecules, PHCCC's inherent physicochemical properties may limit its ability to efficiently penetrate the BBB, necessitating strategies to enhance its CNS exposure.
Q2: What are the key physicochemical properties of a compound that influence its brain penetration?
A2: Several physicochemical properties are critical for predicting a compound's ability to cross the BBB. These include:
-
Molecular Weight (MW): Generally, a lower molecular weight (< 400-500 Da) is preferred for passive diffusion across the BBB.[4]
-
Lipophilicity (LogP/LogD): A moderate lipophilicity (LogP between 1 and 3) is often optimal. Very high lipophilicity can lead to increased plasma protein binding and sequestration in lipid membranes, while low lipophilicity hinders passage through the lipid bilayers of the BBB.
-
Polar Surface Area (PSA): A lower PSA (< 60-90 Ų) is generally associated with better brain penetration as it reflects the compound's hydrogen bonding potential.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (HBD) and acceptors (HBA) is desirable.
-
Ionization State (pKa): The pKa of a compound influences its charge at physiological pH, which in turn affects its ability to cross cell membranes.
Q3: My in vivo experiments with systemic administration of PHCCC are not showing the expected CNS effects. What are the potential reasons?
A3: A lack of CNS effects after systemic administration can stem from several factors:
-
Poor Brain Penetration: The primary reason could be that PHCCC is not reaching therapeutic concentrations in the brain due to the BBB.
-
Formulation and Solubility Issues: PHCCC is soluble in DMSO.[1] If the formulation for in vivo administration is not optimized, it could lead to poor bioavailability. The final concentration of solvents like DMSO should be minimized to avoid toxicity.
-
Metabolic Instability: The compound might be rapidly metabolized in the liver or other tissues, leading to low plasma concentrations and consequently, low brain uptake.
-
Efflux Transporter Activity: PHCCC could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
Dosing and Pharmacokinetics: The dose administered might be too low, or the dosing regimen may not be frequent enough to maintain therapeutic concentrations in the brain.
Q4: What analytical methods are suitable for quantifying PHCCC in plasma and brain tissue?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like PHCCC in biological matrices. A validated LC-MS/MS method will be required to accurately measure the concentrations of PHCCC in plasma and brain homogenates, which is essential for determining brain penetration parameters like the brain-to-plasma ratio (Kp).
Troubleshooting Guides
Issue 1: Low or undetectable levels of PHCCC in the brain after systemic administration.
| Possible Cause | Troubleshooting Step |
| Poor BBB Permeability | 1. Chemical Modification: Consider synthesizing prodrugs of PHCCC that are more lipophilic or are substrates for influx transporters at the BBB. 2. Formulation Strategies: Explore advanced formulation approaches such as encapsulation in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate transport across the BBB. 3. Alternative Routes of Administration: Investigate intranasal delivery, which can bypass the BBB to some extent. |
| High Plasma Protein Binding | 1. Measure Free Fraction: Determine the unbound fraction of PHCCC in plasma (fu,p). High plasma protein binding can limit the amount of free drug available to cross the BBB. 2. Displacement Studies: Co-administer a compound that can displace PHCCC from plasma proteins, although this can be complex to manage in vivo. |
| Efflux by Transporters (e.g., P-gp) | 1. In Vitro Efflux Assay: Use an in vitro model, such as Caco-2 or MDCK-MDR1 cell lines, to determine if PHCCC is a substrate for P-gp or other efflux transporters. 2. In Vivo Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model to see if it increases the brain concentration of PHCCC. |
| Rapid Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of PHCCC using liver microsomes or hepatocytes from the animal species being used in your in vivo studies. 2. Pharmacokinetic Study: Conduct a detailed pharmacokinetic study to determine the clearance and half-life of PHCCC in plasma. |
Issue 2: High variability in brain concentration data between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Verify Dose Preparation: Ensure that the dosing solutions are prepared accurately and are homogenous. 2. Standardize Administration Technique: For intravenous (i.v.) injections, ensure consistent injection speed and volume. For oral gavage, ensure proper placement to avoid reflux. |
| Variable Absorption (for non-i.v. routes) | 1. Fasting: For oral administration, ensure animals are fasted for a consistent period before dosing to minimize variability in gastric emptying and absorption. 2. Formulation: The formulation can significantly impact absorption. Ensure it is consistent across all animals. |
| Tissue Collection and Processing Artifacts | 1. Standardize Perfusion: If performing cardiac perfusion to remove blood from the brain, ensure the perfusion pressure and duration are consistent. 2. Homogenization: Use a standardized protocol for brain tissue homogenization to ensure complete and consistent extraction of the compound. |
Quantitative Data Summary
Due to the limited availability of public data on the specific brain penetration of PHCCC, the following tables provide its known physicochemical properties and representative in vivo brain penetration data for a class of CNS-active small molecules. This data is intended to serve as a benchmark for experimental design.
Table 1: Physicochemical Properties of PHCCC
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 294.31 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
Table 2: General Physicochemical Properties for CNS Drug Candidates
| Property | Recommended Value | Reference |
| Molecular Weight (MW) | < 450 Da | [5] |
| cLogP | < 5 | [5] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | [5] |
| Hydrogen Bond Donors (HBD) | < 3 | [5] |
| Hydrogen Bond Acceptors (HBA) | < 7 | [5] |
| pKa (most basic) | 7.5 - 10.5 | [5] |
Table 3: Representative In Vivo Brain Penetration Data for CNS-Active Small Molecules in Rodents
Disclaimer: The following data are not specific to PHCCC and are provided as a general reference for well-penetrant CNS compounds.
| Parameter | Description | Typical Value for Good Penetration |
| Kp | Total Brain / Total Plasma Concentration Ratio | > 0.5 |
| Kp,uu | Unbound Brain / Unbound Plasma Concentration Ratio | ~ 1.0 (for passive diffusion); > 1.0 (for active influx); < 1.0 (for active efflux) |
| AUC_brain / AUC_plasma | Ratio of the Area Under the Curve in brain vs. plasma | > 0.5 |
Detailed Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a general framework for assessing the permeability of PHCCC across a cell-based in vitro BBB model.
Materials:
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3 or primary rodent brain endothelial cells)
-
Co-culture cells (optional, e.g., astrocytes, pericytes)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
PHCCC stock solution (in DMSO)
-
Lucifer yellow (paracellular marker)
-
Analytical instrument (LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell® inserts. If using a co-culture model, seed the astrocytes and/or pericytes on the basolateral side of the well.
-
Barrier Formation: Culture the cells for several days to allow for the formation of a tight monolayer. Monitor the barrier integrity by measuring the Trans-Endothelial Electrical Resistance (TEER).
-
Permeability Experiment: a. Wash the apical and basolateral chambers twice with pre-warmed transport buffer. b. Add fresh transport buffer to both chambers and incubate for 30 minutes at 37°C. c. Prepare the PHCCC dosing solution by diluting the stock solution in transport buffer to the final desired concentration (ensure final DMSO concentration is <0.1%). d. Remove the buffer from the apical chamber and add the PHCCC dosing solution. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. f. After each sampling, replenish the basolateral chamber with an equal volume of fresh transport buffer.
-
Sample Analysis: Analyze the concentration of PHCCC in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of PHCCC transport into the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of PHCCC in the apical chamber.
-
Protocol 2: In Vivo Brain and Plasma Collection for Pharmacokinetic Analysis in Rodents
This protocol outlines the procedure for collecting brain and plasma samples from rodents after systemic administration of PHCCC.
Materials:
-
PHCCC dosing solution
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Saline with heparin
-
Tubes for blood and tissue collection
-
Homogenizer
-
Centrifuge
-
Analytical instrument (LC-MS/MS)
Procedure:
-
Dosing: Administer PHCCC to the animals via the desired route (e.g., intravenous, intraperitoneal, oral).
-
Sample Collection at Terminal Time Point: a. At the designated time point, anesthetize the animal deeply. b. Perform a cardiac puncture to collect blood into a tube containing an anticoagulant (e.g., EDTA). c. Immediately after blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain. d. Decapitate the animal and dissect the brain.
-
Sample Processing: a. Plasma: Centrifuge the blood sample to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis. b. Brain: Weigh the brain tissue and homogenize it in a suitable buffer. Store the brain homogenate at -80°C until analysis.
-
Sample Analysis: a. Develop and validate an LC-MS/MS method for the quantification of PHCCC in plasma and brain homogenate. b. Analyze the samples to determine the concentration of PHCCC.
-
Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of PHCCC in the brain (ng/g tissue) by the concentration in plasma (ng/mL).
Visualizations
mGluR4 Signaling in the Basal Ganglia
Caption: Simplified mGluR4 signaling pathway in the striatum.
Experimental Workflow for Assessing In Vivo Brain Penetration
Caption: Workflow for in vivo brain penetration studies.
References
minimizing Phccc, (+)- off-target effects on mGluR1 receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize the off-target effects of Phccc on mGluR1 receptors during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Phccc and what is its primary target?
A1: Phccc (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is known as an allosteric modulator of metabotropic glutamate (B1630785) receptors (mGluRs). Specifically, the (-)-enantiomer of Phccc is a positive allosteric modulator (PAM) for the mGluR4 receptor, meaning it enhances the receptor's response to the endogenous agonist, glutamate.[1][2] It has been utilized in research to explore the function of mGluR4 in various neurological processes, including neuroprotection.[1][3]
Q2: What are the known off-target effects of Phccc, particularly on mGluR1?
A2: The primary off-target effect of Phccc is on the mGluR1 receptor. The (-)-enantiomer of Phccc acts as a partial antagonist or negative allosteric modulator (NAM) at the mGluR1b splice variant.[1][3] This means that at certain concentrations, (-)-Phccc can inhibit the normal function of mGluR1. It is important to note that the (+)-enantiomer of Phccc is largely inactive at both mGluR4 and mGluR1.[3] Phccc is also structurally similar to CPCCOEt, a known mGluR1 antagonist.[4]
Q3: How can I minimize the mGluR1 off-target effects in my experiments?
A3: To minimize the confounding effects of mGluR1 antagonism, consider the following strategies:
-
Use the (-)-enantiomer: The activity of racemic Phccc resides in the (-)-enantiomer. Using the pure (-)-Phccc isomer allows for more predictable effects and lower effective concentrations.[1][3]
-
Optimize Concentration: Use the lowest effective concentration of (-)-Phccc that elicits the desired potentiation of mGluR4 without significantly inhibiting mGluR1. Titration experiments are highly recommended. For neuroprotection against NMDA toxicity in cortical neurons, concentrations of 30–100 µM have been used.[3]
-
Use Appropriate Controls: Include control experiments using a selective mGluR1 antagonist, such as CPCCOEt, to determine if the observed effects of Phccc can be attributed to mGluR1 inhibition.[2][3] If the effects of (-)-Phccc and CPCCOEt are additive, it suggests that the neuroprotection by (-)-Phccc is not solely due to its action on mGluR1.[1][3]
-
Utilize mGluR4 Knockout Models: In animal studies, using mGluR4 knockout mice can definitively determine if the effects of Phccc are mediated through its primary target.[2][4]
Q4: My results are unexpected. How do I determine if mGluR1 off-target effects are confounding my data?
A4: Unexpected results may indeed stem from Phccc's activity at mGluR1. To troubleshoot this, you can perform a series of control experiments. First, replicate the experiment with a selective mGluR1 antagonist like CPCCOEt.[2] If this antagonist produces similar results to Phccc, it is likely that mGluR1 inhibition is a contributing factor. Additionally, if your experimental system allows, use an mGluR4 antagonist (e.g., MSOP) to see if it blocks the effect of Phccc.[1][3] If the effect is blocked, it confirms the involvement of mGluR4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect of Phccc observed | 1. Inactive enantiomer used.2. Concentration too low.3. Degradation of the compound. | 1. Ensure you are using the (-)-Phccc enantiomer.2. Perform a dose-response curve to determine the optimal concentration.3. Check the stability and storage conditions of your Phccc stock. |
| Observed effect is opposite to expected mGluR4 potentiation | 1. Off-target antagonism of mGluR1 is the dominant effect in your system.2. Cellular context and receptor expression levels. | 1. Lower the concentration of (-)-Phccc.2. Use a selective mGluR1 antagonist as a control to dissect the pharmacology.3. Characterize the expression levels of mGluR1 and mGluR4 in your experimental model. |
| High variability in results | 1. Inconsistent concentrations.2. Off-target effects at mGluR1 varying between experiments. | 1. Prepare fresh dilutions of Phccc for each experiment from a stable stock solution.2. Include positive and negative controls in every experiment, such as an mGluR4 agonist (e.g., L-AP4) and an mGluR1 antagonist (e.g., CPCCOEt).[3] |
Quantitative Data Summary
Table 1: Pharmacological Profile of (-)-Phccc
| Receptor | Activity | Potency/Efficacy | Species/Cell Line | Reference |
| mGluR4 | Positive Allosteric Modulator (PAM) | EC50 ≈ 3.8 µM (in the presence of 10 µM L-AP4) | CHO cells expressing hmGluR4a | [3] |
| mGluR1b | Partial Antagonist (NAM) | ~30% maximum antagonist efficacy | COS-1 cells expressing hmGluR1b | [1][3] |
| mGluR2, 3, 5a, 6, 7b, 8a | Inactive | - | CHO cells | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for mGluR1 Antagonism
This protocol is designed to measure the inhibitory effect of (-)-Phccc on mGluR1-mediated intracellular calcium release.
1. Cell Culture and Transfection:
- Culture COS-1 or HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- Transiently transfect cells with a plasmid encoding human mGluR1b using a suitable transfection reagent.
- Plate the transfected cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
2. Calcium Assay:
- Wash the cells with a physiological salt solution (e.g., HBSS) buffered with HEPES.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Pre-incubate the cells with various concentrations of (-)-Phccc or a control antagonist (e.g., CPCCOEt) for 10-20 minutes.
- Stimulate the cells with an EC80 concentration of glutamate or quisqualate.
- Measure the fluorescence intensity using a plate reader or fluorescence microscope.
3. Data Analysis:
- Calculate the change in fluorescence intensity as a measure of intracellular calcium concentration.
- Normalize the response to the maximal glutamate response (in the absence of any antagonist).
- Generate concentration-response curves for (-)-Phccc to determine its IC50 value for mGluR1 antagonism.
Protocol 2: GTPγ[³⁵S] Binding Assay for mGluR4 Potentiation
This assay measures the potentiation of G-protein activation by (-)-Phccc at mGluR4 receptors.
1. Membrane Preparation:
- Harvest CHO cells stably expressing human mGluR4a.
- Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
2. Binding Assay:
- In a 96-well plate, combine the cell membranes, GDP, and various concentrations of (-)-Phccc.
- Add a sub-maximal concentration of an mGluR4 agonist (e.g., L-AP4).
- Initiate the binding reaction by adding GTPγ[³⁵S].
- Incubate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters to remove unbound GTPγ[³⁵S].
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the amount of bound GTPγ[³⁵S] against the concentration of (-)-Phccc.
- Determine the EC50 of (-)-Phccc for the potentiation of agonist-stimulated GTPγ[³⁵S] binding.
Visualizations
Caption: mGluR4 signaling and potentiation by (-)-Phccc.
Caption: Off-target antagonism of mGluR1 by (-)-Phccc.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHCCC, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. jneurosci.org [jneurosci.org]
Navigating the Fine Line: A Technical Guide to Optimizing Phccc, (+)- Dosage and Mitigating Proconvulsant Risk
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Phccc, (+)-, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). While a valuable tool for investigating neurological pathways, Phccc, (+)- has demonstrated dose-dependent proconvulsant effects. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers optimize dosage and avoid seizure-related complications in their preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Phccc, (+)-?
A1: Phccc, (+)- is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1] mGluR4 receptors are typically inhibitory, playing a role in reducing neurotransmitter release.[2][3]
Q2: Why does Phccc, (+)-, a modulator of an inhibitory receptor, exhibit proconvulsant effects?
A2: The proconvulsant effects of Phccc, (+)- are considered paradoxical. While mGluR4 activation is generally neuroprotective and counteracts excitatory activity, the exact mechanisms for this paradoxical effect are still under investigation.[4][5] It is hypothesized that at higher concentrations, or under specific experimental conditions, the modulation of mGluR4 may lead to an imbalance in neuronal excitation and inhibition, potentially through complex downstream signaling cascades that result in hyperexcitability.[6]
Q3: What are the reported proconvulsant doses of Phccc, (+)- in animal models?
A3: Studies in immature rats have shown that Phccc, (+)- can have proconvulsant effects at doses of 10 mg/kg and 20 mg/kg in models of pentylenetetrazol (PTZ)-induced seizures and electrically elicited cortical afterdischarges.
Q4: Is there a known therapeutic window for Phccc, (+)- that avoids proconvulsant activity?
A4: A definitive therapeutic window for Phccc, (+)- that completely separates desired effects from proconvulsant risk has not been clearly established in the available literature. Determining a safe and effective dose requires careful dose-response studies in the specific experimental model being used.
Q5: What are the initial signs of proconvulsant effects in animal models?
A5: Initial signs can include myoclonic jerks, facial and forelimb clonus, and a general increase in seizure severity in response to a proconvulsant challenge. Researchers should carefully observe animals for any abnormal behaviors following Phccc, (+)- administration.
Troubleshooting Guide: Managing Proconvulsant Risk
| Issue | Potential Cause | Recommended Action |
| Unexpected Seizures or Hyperexcitability | The administered dose of Phccc, (+)- may be too high, crossing the proconvulsant threshold. | Immediately cease administration. In future experiments, perform a thorough dose-response study starting with a significantly lower dose and titrating upwards cautiously. Consider using a seizure threshold test to quantify the proconvulsant potential of your chosen dose. |
| Variability in Seizure Response Across Animals | Individual differences in metabolism, brain penetration of Phccc, (+)-, or underlying seizure susceptibility. | Ensure consistent experimental conditions (e.g., age, weight, strain of animal). Increase the number of animals per group to improve statistical power. Consider measuring plasma and brain concentrations of Phccc, (+)- to correlate exposure with effects. |
| Difficulty Establishing a Non-Proconvulsant Dose | The therapeutic window for your desired effect may be very narrow or non-existent in your specific model. | Re-evaluate the experimental design. Consider alternative mGluR4 modulators with potentially different pharmacological profiles. Explore different seizure models that may be less sensitive to the proconvulsant effects of Phccc, (+)-. |
Quantitative Data Summary
Due to the limited availability of comprehensive dose-response studies for the proconvulsant effects of Phccc, (+)-, a detailed quantitative summary table cannot be provided at this time. Researchers are strongly encouraged to generate their own dose-response data within their specific experimental context. The following table outlines the reported doses and their observed effects from existing literature.
| Dosage (mg/kg) | Animal Model | Observed Effect |
| 1, 3, 10, 20 | Immature Rats (PTZ-induced convulsions) | Proconvulsant action observed, particularly at 10 and 20 mg/kg. |
| 3, 10 | Immature Rats (electrically elicited cortical afterdischarges) | Proconvulsant action observed. |
Experimental Protocols
Determining the Proconvulsant Threshold of Phccc, (+)- using the Timed Intravenous Pentylenetetrazole (PTZ) Infusion Test
This protocol allows for the precise determination of the seizure threshold in the presence of Phccc, (+)-.
Materials:
-
Phccc, (+)-
-
Pentylenetetrazole (PTZ) solution (e.g., 0.5% in saline)
-
Vehicle for Phccc, (+)-
-
Infusion pump
-
Intravenous catheters
-
Animal restraining device
-
Video recording equipment (optional, for behavioral scoring)
-
EEG recording equipment (optional, for precise seizure detection)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental environment. On the day of the experiment, weigh each animal and place an intravenous catheter in a suitable vein (e.g., tail vein in mice or rats).
-
Drug Administration: Divide animals into groups (vehicle control and different dose levels of Phccc, (+)-). Administer the appropriate dose of Phccc, (+)- or vehicle intraperitoneally (i.p.) or via the desired route. Allow for a sufficient pre-treatment time for the drug to reach its peak effect.
-
PTZ Infusion: Place the animal in a restraining device. Connect the intravenous catheter to the infusion pump containing the PTZ solution.
-
Seizure Induction: Start the continuous intravenous infusion of PTZ at a constant rate.
-
Endpoint Determination: Observe the animal for the onset of a defined seizure endpoint, such as the first myoclonic jerk or generalized clonic seizure. If using EEG, the endpoint would be the first epileptiform discharge.
-
Data Collection: Record the time to the seizure endpoint for each animal.
-
Calculation of Seizure Threshold: Calculate the threshold dose of PTZ required to induce the seizure for each animal. This is determined by the infusion rate and the time to the seizure endpoint. A lower PTZ threshold in the Phccc, (+)- treated groups compared to the vehicle group indicates a proconvulsant effect.
Visualizations
Caption: Workflow for optimizing Phccc, (+)- dosage.
Caption: Hypothesized mGluR4 signaling leading to proconvulsant effects.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Convulsant and anticonvulsant actions of agonists and antagonists of group III mGluRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation of mGlu4 metabotropic glutamate receptors is protective against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate hyperexcitability and seizure-like activity throughout the brain and spinal cord upon relief from chronic glutamate receptor blockade in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of the PHCCC, (+)- Scaffold: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing the historically flat structure-activity relationship (SAR) of the Phccc, (+)- scaffold. The information is derived from studies aimed at optimizing this scaffold for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is the PHCCC, (+)- scaffold and why is its SAR considered "flat"?
A1: PHCCC, or (–)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a known positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4)[1][2][3][4]. Historically, the mGluR community has perceived the SAR of the PHCCC scaffold as "flat," suggesting that chemical modifications to the core structure often result in compounds that are either inactive or have reduced activity compared to the original compound[1]. This has made optimization of its potency and selectivity challenging.
Q2: What are the known issues associated with the PHCCC scaffold?
A2: Besides the flat SAR, the PHCCC scaffold has several other drawbacks that have hindered its development. These include:
-
Antagonistic activity at the mGluR1 receptor.
-
Poor physicochemical properties.
-
Limited penetration of the blood-brain barrier[1].
Q3: Have there been successful attempts to overcome the flat SAR of the PHCCC scaffold?
A3: Yes, a detailed re-exploration of the PHCCC chemotype has demonstrated that the scaffold is indeed amenable to chemical optimization[1]. By systematically modifying different regions of the molecule, researchers have successfully developed analogs with improved potency and efficacy as mGluR4 PAMs, as well as enhanced selectivity against other mGluR subtypes[1][2][5].
Q4: Which regions of the PHCCC scaffold are most tolerant to chemical modification?
A4: Studies have shown that the amide region of the PHCCC scaffold is particularly receptive to modification[1][2]. Exploration of heteroaryl amides, for instance, has led to the discovery of compounds with significantly improved potency and efficacy[2].
Q5: What is the most potent analog of PHCCC discovered so far?
A5: The 2-pyridylamide derivative of PHCCC was identified as the most potent compound in its class, with a potency of 870 nM and a relative efficacy of 94.9% compared to PHCCC[2]. Further optimization of this derivative led to the development of compound 10c (VU0359516), which exhibited a more than 4-fold increase in potency and a 2-fold enhancement in efficacy compared to the parent compound, (–)-PHCCC[2].
Troubleshooting Guide
Issue: My novel PHCCC analogs show reduced or no activity.
Possible Cause 1: Modification of intolerant regions.
-
Troubleshooting: Early SAR studies indicated that many modifications to the PHCCC scaffold lead to a loss of activity[1]. It is possible that your modifications are in regions critical for binding or allosteric modulation.
-
Recommendation: Focus your synthetic efforts on the regions of the scaffold that have been shown to be more tolerant to substitution, such as the amide portion of the molecule. Specifically, exploring heteroaryl amides has proven to be a successful strategy[2].
Possible Cause 2: Unfavorable stereochemistry.
-
Troubleshooting: The activity of PHCCC is stereospecific. The (–)-enantiomer is the active form.
-
Recommendation: Ensure that your synthetic route produces the desired enantiomer. Chiral separation and analysis are crucial to confirm the stereochemistry of your final compounds. For instance, the resolution of racemic analogs has shown a significant enhancement in potency and efficacy for the desired enantiomer[2].
Possible Cause 3: Poor physicochemical properties.
-
Troubleshooting: The parent PHCCC scaffold is known for its poor physicochemical properties, which can affect solubility, permeability, and ultimately, activity in cell-based assays[1]. Your analogs may have inherited or exacerbated these issues.
-
Recommendation: Characterize the physicochemical properties of your analogs, such as solubility and lipophilicity (LogP). Consider introducing modifications that can improve these properties without negatively impacting the pharmacophore.
Quantitative Data Summary
The following tables summarize the structure-activity relationship data for key analogs of the PHCCC scaffold.
Table 1: SAR of Phenyl Amide Analogs of PHCCC
| Compound | R Group | Potency (EC50, µM) | % Glu Max relative to PHCCC |
| PHCCC (1) | H | 3.7 | 100 |
| 5a | 4-F | 2.9 | 104.9 |
| 5b | 4-Cl | 4.3 | 92.2 |
| 5c | 4-CH3 | 2.5 | 102.5 |
| 5d | 4-OCH3 | 3.5 | 107.1 |
| 5e | 3-F | 2.8 | 101.4 |
| 5f | 3-Cl | 2.7 | 100.8 |
| 5g | 2-F | 2.4 | 105.7 |
| 5h | 2-Cl | 2.1 | 104.2 |
Data sourced from ACS Chemical Neuroscience[2].
Table 2: SAR of Heteroaryl Amide Analogs of PHCCC
| Compound | Heteroaryl Group | Potency (EC50, µM) | % Glu Max relative to PHCCC |
| 5i | 2-pyridyl | 0.87 | 94.9 |
| 5j | 3-pyridyl | 2.5 | 96.6 |
| 5k | 5-Cl-2-pyridyl | 1.1 | 114.7 |
| 5l | 6-Ph-2-pyridyl | >30 | N/A |
| 5m | 5-CF3-2-pyridyl | 1.6 | 98.4 |
Data sourced from ACS Chemical Neuroscience[2].
Experimental Protocols
Protocol 1: Synthesis of PHCCC Analogs (Amide Modification)
This protocol describes the general procedure for synthesizing amide analogs of the PHCCC scaffold.
-
Starting Material: Begin with the carboxylic acid precursor of the PHCCC scaffold.
-
Amide Coupling:
-
Dissolve the carboxylic acid precursor in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired aniline (B41778) or heteroarylamine.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide analog.
-
Protocol 2: mGluR4 Potency and Efficacy Assay
This protocol outlines a method to assess the potency and efficacy of PHCCC analogs as mGluR4 PAMs.
-
Cell Culture: Use a stable cell line expressing human mGluR4 (hmGluR4).
-
Assay Principle: The assay measures the ability of a compound to potentiate the response of the receptor to a sub-maximal concentration of glutamate. This is often done using a calcium mobilization assay or a similar functional readout.
-
Procedure:
-
Plate the hmGluR4-expressing cells in a multi-well plate.
-
Prepare a dose-response curve of the test compound.
-
Add the test compound to the cells at various concentrations.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Measure the receptor response (e.g., change in intracellular calcium) using a plate reader.
-
-
Data Analysis:
-
Calculate the EC50 value for each compound, which represents the concentration at which it produces 50% of its maximal effect.
-
Determine the maximal efficacy (% Glu Max) of the compound relative to PHCCC.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Activity of (-)-PHCCC through Physicochemical Property Improvement
Welcome to the technical support center for researchers working with (-)-PHCCC, a positive allosteric modulator of the mGluR4 receptor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments due to the compound's physicochemical properties.
Core Issue: (-)-PHCCC is known to have poor aqueous solubility, which can significantly impact its bioavailability and limit its efficacy in in vivo studies. This guide offers strategies and detailed protocols to help overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: My (-)-PHCCC is difficult to dissolve. What are the recommended solvents?
A1: For in vitro assays, (-)-PHCCC is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). However, for in vivo experiments, high concentrations of DMSO can be toxic. It is crucial to minimize the final DMSO concentration in your formulation, ideally to less than 5% and preferably even lower for repeated dosing studies. For in vivo administration, consider creating a stock solution in DMSO and then diluting it in a suitable vehicle, such as a co-solvent system.
Q2: I'm observing inconsistent results in my animal studies. Could this be related to the formulation?
A2: Yes, inconsistent in vivo results are often linked to formulation issues with poorly soluble compounds. Precipitation of the compound upon injection into the aqueous physiological environment can lead to variable absorption and exposure. It is critical to ensure that your formulation maintains the compound in a soluble state long enough for absorption to occur.
Q3: What are the primary strategies to improve the in vivo activity of (-)-PHCCC?
A3: There are two main approaches to enhance the in vivo performance of compounds with poor physicochemical properties like (-)-PHCCC:
-
Formulation Strategies: Modifying the delivery vehicle to improve solubility and absorption. This can involve the use of co-solvents, surfactants, or complexing agents.
-
Chemical Modification (Prodrug Approach): Synthetically modifying the (-)-PHCCC molecule to create a more soluble or permeable version (a prodrug) that is converted to the active compound in the body.
Q4: Are there any known successful strategies for improving the properties of compounds similar to (-)-PHCCC?
A4: Yes, for benzopyran derivatives, a structural class to which (-)-PHCCC belongs, deuteration has been explored as a strategy to improve pharmacokinetic properties by altering metabolic stability.[1] While not directly addressing solubility, this highlights a chemical modification approach to enhance in vivo characteristics.
Troubleshooting Guides
Problem 1: Compound Precipitation in Aqueous Buffers or Formulation Vehicle
-
Symptom: Visible precipitate forms when preparing dilutions in aqueous solutions or upon standing of the formulation.
-
Troubleshooting Steps:
-
Solubility Assessment: If you haven't already, perform a kinetic or thermodynamic solubility assay to quantify the aqueous solubility of your batch of (-)-PHCCC. This will provide a baseline for improvement.
-
Co-solvent Systems: Prepare formulations using a mixture of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 300/400) and water or saline. Test different ratios to find a balance between solubility and tolerability in your animal model.
-
Surfactant Addition: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) into your vehicle. Surfactants can form micelles that encapsulate the drug, increasing its solubility. Start with low concentrations (e.g., 1-5%) and assess for any vehicle-induced effects in your in vivo model.
-
Problem 2: Low or Variable Bioavailability in Pharmacokinetic Studies
-
Symptom: Plasma concentrations of (-)-PHCCC are below the limit of detection or show high variability between animals after oral or intraperitoneal administration.
-
Troubleshooting Steps:
-
Formulation Optimization: Re-evaluate your formulation based on the suggestions in "Problem 1." A more robust formulation is the first step to improving bioavailability.
-
Prodrug Strategy: Consider designing and synthesizing a prodrug of (-)-PHCCC. A common approach for compounds with a carboxylic acid or hydroxyl group is to create an ester or a phosphate (B84403) ester prodrug, which can be more water-soluble and then cleaved in vivo to release the active drug.
-
Route of Administration: If oral bioavailability is the primary issue, consider alternative routes of administration for your initial efficacy studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, which bypass first-pass metabolism. However, good solubility in the formulation is still crucial for these routes. For central nervous system targets, direct administration (e.g., intracerebroventricular) may be necessary if blood-brain barrier penetration is also a concern.[2]
-
Metabolic Stability Assessment: Perform an in vitro metabolic stability assay using liver microsomes. If the compound is rapidly metabolized, this could contribute to low bioavailability. The deuteration strategy mentioned earlier could be a potential solution to investigate.
-
Data Presentation
Table 1: Physicochemical Properties of (-)-PHCCC (Literature-Derived)
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | Wikipedia |
| Molar Mass | 294.31 g/mol | Wikipedia |
| Aqueous Solubility | Poor/Insoluble | MedKoo Biosciences |
| Solubility in Organic Solvents | Soluble in DMSO | MedKoo Biosciences |
Table 2: Example Data from a Kinetic Solubility Assay
| Compound Concentration (µM) | Turbidity (NTU) | Solubility Assessment |
| 1 | 5 | Soluble |
| 5 | 8 | Soluble |
| 10 | 15 | Soluble |
| 25 | 85 | Precipitation Onset |
| 50 | 250 | Insoluble |
| 100 | 600 | Insoluble |
Note: This is example data. Actual results for (-)-PHCCC need to be experimentally determined.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination by Nephelometry
This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.
-
Materials:
-
(-)-PHCCC
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer plate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of (-)-PHCCC in 100% DMSO.
-
In the 96-well plate, create a serial dilution of the compound stock in DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well in a new plate containing a fixed volume (e.g., 98 µL) of PBS, pH 7.4. This will create a range of final compound concentrations in 2% DMSO.
-
Mix the plate on a shaker for 5-10 minutes.
-
Measure the light scattering (turbidity) of each well using a nephelometer.
-
The kinetic solubility is the highest concentration at which the turbidity is not significantly above the background of the buffer containing only DMSO.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic clearance.
-
Materials:
-
(-)-PHCCC
-
Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
Incubator/shaking water bath at 37°C
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a working solution of (-)-PHCCC in the phosphate buffer.
-
In a microcentrifuge tube, pre-warm the liver microsome suspension in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the (-)-PHCCC working solution. The final concentration of the test compound should be low (e.g., 1 µM) to be under the Km of most metabolizing enzymes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold ACN with the internal standard to stop the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of (-)-PHCCC at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity in Mice
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Administer (-)-PHCCC or the vehicle control at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Record the session with a video camera for later analysis.
-
Analyze the video to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Visualizations
mGluR4 Signaling Pathway
Caption: Simplified mGluR4 signaling pathway.
Experimental Workflow for Improving In Vivo Activity
Caption: Workflow for enhancing in vivo activity.
References
- 1. Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to control for Phccc, (+)- direct agonist activity at mGluR6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the metabotropic glutamate (B1630785) receptor 6 (mGluR6).
Frequently Asked Questions (FAQs)
Q1: Is (+)-PHCCC a direct agonist for mGluR6?
No, this appears to be a common misconception. Published literature indicates that the activity of the racemic mixture of PHCCC resides in its (-)-enantiomer, which is a positive allosteric modulator (PAM) of mGluR4 and is inactive at mGluR6. The (+)-enantiomer of PHCCC has been found to be inactive. Therefore, neither enantiomer of PHCCC is a direct agonist for mGluR6.
Q2: What are some reliable agonists for studying mGluR6?
Several agonists can be used to activate mGluR6. The choice of agonist may depend on the specific experimental system and desired selectivity. Commonly used agonists include:
-
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4): A widely used group III mGluR agonist with good potency at mGluR6.[1][2]
-
L-Serine-O-phosphate (L-SOP): Another potent group III mGluR agonist.[3]
-
Homo-AMPA: A selective agonist for mGluR6.[3]
-
Glutamate: The endogenous agonist for mGluRs.[3]
Q3: What expression systems are suitable for studying mGluR6?
mGluR6 can be studied in various expression systems, including:
-
Xenopus oocytes: A common system for electrophysiological studies of ion channels and receptors.
-
HEK293 cells: A versatile cell line for various functional assays, including calcium mobilization and GTPγS binding.
-
CHO cells: Another suitable host for stable or transient expression of GPCRs for functional screening.
It is important to note that since mGluR6 endogenously couples to the Gαo family of G-proteins, co-expression of Gαo or a chimeric G-protein (like Gαq/o) may be necessary in heterologous systems to observe a functional response in assays that measure downstream signaling pathways like calcium mobilization.[4]
Q4: What are the key components of the mGluR6 signaling pathway?
The canonical signaling pathway for mGluR6 involves the following key components:
-
Agonist Binding: An agonist (e.g., L-AP4) binds to the mGluR6 receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαo protein, causing the dissociation of the Gαo(GTP) and Gβγ subunits.[3]
-
Effector Modulation: The Gαo(GTP) subunit interacts with and inhibits the Transient Receptor Potential Melastatin 1 (TRPM1) cation channel.[5][6]
-
Cellular Response: Inhibition of the TRPM1 channel leads to a decrease in cation influx, resulting in hyperpolarization of the cell membrane. In the context of the retina, this is the mechanism by which ON-bipolar cells respond to glutamate released from photoreceptors.[3]
Troubleshooting Guides
General Issues
| Issue | Possible Cause | Suggested Solution |
| No response to agonist application | 1. Agonist degradation. | 1. Prepare fresh agonist solutions. |
| 2. Low receptor expression. | 2. Verify receptor expression via Western blot or immunocytochemistry. | |
| 3. Incorrect G-protein coupling in the expression system. | 3. Co-transfect with Gαo or a suitable chimeric G-protein. | |
| High background signal | 1. Contamination of cell culture. | 1. Check for and treat any microbial contamination. |
| 2. Constitutive receptor activity. | 2. This may be inherent to the receptor; consider using an inverse agonist to establish a baseline. | |
| 3. Assay buffer components interfering with the signal. | 3. Prepare fresh assay buffers and ensure pH is correct. |
Calcium Mobilization Assay
| Issue | Possible Cause | Suggested Solution |
| No calcium signal upon agonist stimulation | 1. mGluR6 is Gαi/o-coupled and does not naturally signal through the Gαq/PLC/Ca2+ pathway. | 1. Co-express a chimeric G-protein (e.g., Gαq/o) that redirects the signal to the calcium pathway. |
| 2. Low cell density. | 2. Optimize cell seeding density. | |
| 3. Incomplete dye loading. | 3. Increase dye concentration or incubation time. Ensure probenecid (B1678239) is used to prevent dye extrusion. | |
| High well-to-well variability | 1. Uneven cell seeding. | 1. Ensure a homogenous cell suspension before plating. |
| 2. Inconsistent dye loading. | 2. Use a multichannel pipette for dye loading and washing steps. |
GTPγS Binding Assay
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio | 1. Low receptor density in membrane preparation. | 1. Optimize membrane preparation protocol to enrich for the receptor. |
| 2. Suboptimal GDP concentration. | 2. Titrate GDP concentration to find the optimal balance between basal and stimulated binding. | |
| 3. Insufficient incubation time. | 3. Optimize incubation time to allow for sufficient [35S]GTPγS binding. | |
| High non-specific binding | 1. Inadequate washing during filtration. | 1. Increase the number of washes with ice-cold buffer. |
| 2. [35S]GTPγS sticking to filters. | 2. Pre-soak filters in buffer before use. |
Data Presentation
Table 1: Potency of Common mGluR6 Agonists
| Agonist | Reported EC50 (µM) | Receptor Species | Reference(s) |
| L-AP4 | 0.6 - 2.4 | Human/Rat | [1][2][3] |
| L-SOP | 0.39 ± 0.05 | Not Specified | [3] |
| Homo-AMPA | 58 ± 11 | Not Specified | [3] |
| Glutamate | 10 | Not Specified | [3] |
Experimental Protocols
Calcium Mobilization Assay for mGluR6 in CHO Cells
This protocol assumes the use of CHO cells stably co-expressing human mGluR6 and a chimeric Gαq/o protein.
Materials:
-
CHO-mGluR6-Gαq/o cells
-
Black-walled, clear-bottom 96-well plates
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
mGluR6 agonist (e.g., L-AP4)
Procedure:
-
Cell Plating: Seed the CHO-mGluR6-Gαq/o cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Agonist Addition and Measurement:
-
Prepare serial dilutions of the mGluR6 agonist in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the agonist to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
[³⁵S]GTPγS Binding Assay with mGluR6-expressing Membranes
This protocol is for a filtration-based [³⁵S]GTPγS binding assay.
Materials:
-
Membrane preparation from cells expressing mGluR6
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
mGluR6 agonist (e.g., L-AP4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total binding: Assay buffer, [³⁵S]GTPγS (0.1 nM), GDP (10 µM), and varying concentrations of the agonist.
-
Non-specific binding: Same as total binding, but with the addition of 10 µM unlabeled GTPγS.
-
Basal binding: Same as total binding, but without the agonist.
-
-
Incubation:
-
Add the membrane preparation (5-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Visualizations
Caption: mGluR6 Signaling Pathway.
Caption: Troubleshooting Workflow for mGluR6 Assays.
References
- 1. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Cold Case of Metabotropic Glutamate Receptor 6: Unjust Detention in the Retina? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR6 ligand-binding domain, but not the C-terminal domain, is required for synaptic localization in retinal ON-bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM1 is a component of the retinal ON bipolar cell transduction channel in the mGluR6 cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR6 deletion renders the TRPM1 channel in retina inactive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Phccc as an mGluR4 PAM
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (Phccc), a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Compound Solubility and Stability
Q1: My Phccc is precipitating after I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A1: This is a common issue due to the poor aqueous solubility of the Phccc scaffold[1][2]. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer or medium is as low as possible, typically below 0.5%, to avoid solvent toxicity and precipitation[3].
-
Optimize Dilution Method: Add the DMSO stock to your aqueous solution while vortexing or mixing vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation[3]. Pre-warming the aqueous solution to 37°C may also improve solubility[3].
-
Assess Kinetic vs. Equilibrium Solubility: Many in vitro experiments are conducted under "kinetic" solubility conditions, where a supersaturated solution can exist for the duration of the assay. However, if your experiment is long, the compound may fall out of solution. Consider determining the kinetic solubility of your specific batch of Phccc in your assay buffer[4][5].
-
Storage: Prepare fresh dilutions for each experiment. If you must store aqueous solutions, do so for a minimal time and be aware of potential degradation, especially at alkaline pH[3]. Store DMSO stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[3][6].
Issue 2: Suboptimal Potentiation and Inconsistent Results
Q2: I am not observing the expected potentiation of the mGluR4 agonist response with Phccc. What could be the cause?
A2: The efficacy of a PAM like Phccc is highly dependent on experimental conditions. Consider the following factors:
-
Use the Active Enantiomer: The activity of racemic (±)-Phccc resides entirely in the (-)-enantiomer. The (+)-enantiomer is inactive[7][8]. Using the racemic mixture will result in a lower apparent potency[6].
-
Sub-optimal Agonist Concentration: As a PAM, Phccc's effect is dependent on the presence of an orthosteric agonist (e.g., glutamate or L-AP4)[6][9]. The magnitude of the potentiation will vary with the agonist concentration. It is crucial to use a concentration of the agonist that gives a submaximal response, typically in the EC10-EC20 range, to see a robust potentiation effect[6][10].
-
Cell System and Receptor Expression: The level of mGluR4 expression in your cell line can impact the observed efficacy. Ensure you have a stable and verified mGluR4-expressing cell line.
-
Assay-Specific Conditions: The composition of your assay buffer (e.g., ion concentrations) can influence receptor function. Ensure consistency across experiments.
Q3: My results with Phccc are variable between experiments. How can I improve reproducibility?
A3: Reproducibility issues often stem from inconsistent experimental parameters.
-
Standardize Agonist and PAM Concentrations: Use freshly prepared agonist and Phccc solutions for each experiment from reliable stock solutions.
-
Control Cell Conditions: Use cells at a consistent passage number and confluency, as receptor expression levels can change over time.
-
Incubation Times: Standardize all incubation times, particularly the pre-incubation time of the cells with Phccc before the addition of the agonist[10].
-
Run Controls: Always include a positive control (a known agonist) and a vehicle control (e.g., DMSO) in every plate to normalize your data. Running a full concentration-response curve for a standard agonist can help assess the health and responsiveness of your cells.
Issue 3: Off-Target Effects
Q4: I am concerned about the off-target effects of Phccc. What are they and how can I control for them?
A4: Phccc is known to have off-target activity, which is a significant limitation of the compound[1][2].
-
Primary Off-Target: The most well-characterized off-target effect of (-)-Phccc is partial antagonist activity at the mGluR1b subtype[7][8][11]. At higher concentrations, this can confound results, especially in systems where mGluR1 is endogenously expressed.
-
Control Experiments:
-
Use a Structurally Unrelated PAM: If possible, confirm your findings with a structurally distinct mGluR4 PAM to ensure the observed effect is not due to the Phccc scaffold itself[12].
-
Use an mGluR4 Antagonist: Pre-treatment with a selective group III mGluR antagonist, such as MSOP, should block the effects of the agonist and its potentiation by Phccc[7][8].
-
Knockout/Knockdown Systems: The most definitive control is to use cells or animals where mGluR4 has been genetically knocked out or knocked down. Phccc should have no effect in such a system[9].
-
Test for mGluR1 Activity: If your experimental system expresses mGluR1, you may need to perform separate experiments to quantify the antagonist effect of Phccc at this receptor to understand its potential contribution to your results.
-
Quantitative Data Summary
The potency and efficacy of Phccc can vary significantly depending on the assay conditions, cell type, and the concentration of the orthosteric agonist used.
Table 1: Potency of (-)-Phccc on human mGluR4
| Assay Type | Agonist (Concentration) | (-)-Phccc EC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| GTPγS Binding | No Agonist | >30 | CHO | [13] |
| GTPγS Binding | L-AP4 (0.2 µM) | ~6 | CHO | [13] |
| GTPγS Binding | L-AP4 (10 µM) | 3.8 | CHO | [13] |
| Calcium Mobilization | Glutamate (EC₂₀) | 4.1 | CHO |[11] |
EC₅₀: Half-maximal effective concentration. L-AP4 is a group III mGluR agonist.
Table 2: Effect of (-)-Phccc on L-Glutamate Potency at human mGluR4
| (-)-Phccc Concentration (µM) | L-Glutamate EC₅₀ (µM) | Fold Shift | Cell Line | Reference |
|---|---|---|---|---|
| 0 (Vehicle) | 1.1 | - | CHO | [13] |
| 1 | 0.64 | 1.7 | CHO | [13] |
| 3 | 0.35 | 3.1 | CHO | [13] |
| 10 | 0.19 | 5.8 | CHO |[13] |
Fold Shift: Ratio of agonist EC₅₀ in the absence of PAM to the EC₅₀ in the presence of PAM.
Experimental Protocols
Protocol 1: GTPγ[³⁵S] Binding Assay for mGluR4 PAM Activity
This assay measures the activation of G-proteins coupled to mGluR4 and is a functional readout of receptor activation.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human mGluR4[6].
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4[6].
-
GDP (Guanosine diphosphate), 30 µM final concentration[6].
-
GTPγ[³⁵S] (specific activity >1000 Ci/mmol).
-
Orthosteric agonist (e.g., L-AP4 or L-Glutamate) at a predetermined EC₂₀ concentration[6].
-
(-)-Phccc at various concentrations.
-
Group III antagonist (e.g., MSOP) for control[6].
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from mGluR4-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay)[6][7].
-
Assay Setup: Perform the assay in 96-well plates.
-
Component Addition: To each well, add the following in order:
-
Assay Buffer containing GDP.
-
(-)-Phccc at various concentrations (or vehicle, DMSO).
-
Orthosteric agonist (e.g., L-AP4) at its EC₂₀ concentration.
-
Cell membranes (typically 10-20 µg protein per well).
-
GTPγ[³⁵S] (to a final concentration of ~0.1 nM).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle shaking[7].
-
Termination: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a saturating concentration of unlabeled GTPγS (10 µM). Subtract non-specific binding from all wells. Plot the specific binding against the concentration of (-)-Phccc to determine the EC₅₀.
Protocol 2: Calcium Mobilization Assay using a Chimeric G-protein
Since mGluR4 canonically couples to Gᵢ/ₒ, which inhibits adenylyl cyclase, it does not typically produce a calcium signal[9]. This assay uses a CHO cell line stably co-expressing mGluR4 and a promiscuous or chimeric G-protein (e.g., Gαqi5) that redirects the signal through the Gq pathway, enabling a measurable release of intracellular calcium[10][14].
Materials:
-
CHO cells stably expressing hmGluR4 and Gαqi5[10].
-
Black-walled, clear-bottomed 384-well plates[14].
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid[10].
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[10].
-
Pluronic F-127[10].
-
L-Glutamate.
-
(-)-Phccc.
Procedure:
-
Cell Plating: Plate the mGluR4/Gαqi5 CHO cells into 384-well plates and grow overnight[10].
-
Dye Loading: On the day of the assay, replace the culture medium with Assay Buffer containing Fluo-4 AM and a small amount of Pluronic F-127. Incubate for 45-60 minutes at 37°C[10].
-
Wash: Gently wash the cells by replacing the dye solution with fresh Assay Buffer to remove excess dye.
-
Assay Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR, FDSS) to measure calcium flux.
-
Compound Addition:
-
Data Analysis: The change in fluorescence intensity after glutamate addition reflects the calcium response. Plot the response against the concentration of (-)-Phccc to determine its potentiating effect and calculate the EC₅₀.
Visualizations
Caption: Canonical signaling pathway of mGluR4 activation and modulation by Phccc.
References
- 1. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uni-regensburg.de [uni-regensburg.de]
- 8. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PHCCC, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Phccc & Analogs - Avoiding Aniline Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the formation of potentially toxic aniline (B41778) metabolites from Phccc and its (+)-analogs.
Frequently Asked Questions (FAQs)
Q1: What is Phccc and why is the formation of aniline metabolites a concern?
A1: Phccc, or N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a well-characterized positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] Its activity primarily resides in the (-)-enantiomer.[1][2] The chemical structure of Phccc contains an aniline moiety, which is a known "structural alert" in drug discovery. Aniline-containing compounds can be metabolized by cytochrome P450 (CYP) enzymes in the liver to form reactive metabolites, including aniline itself, which can lead to toxicity. This potential for metabolic bioactivation is a significant concern during drug development.
Q2: Is there direct evidence of aniline formation from Phccc metabolism?
A2: While the concern for aniline-forming metabolites from the Phccc scaffold has been a driving force in the development of next-generation mGluR4 PAMs, publicly available literature does not contain direct experimental studies quantifying the metabolic conversion of Phccc to aniline. The avoidance of this potential liability is a proactive strategy in drug design based on established knowledge of aniline metabolism.
Q3: What are the general metabolic pathways for aniline-containing compounds?
A3: Aniline and its derivatives are primarily metabolized in the liver by CYP enzymes. Key metabolic pathways include:
-
N-hydroxylation: This can lead to the formation of reactive N-hydroxyarylamines and nitrosoarenes.
-
Ring hydroxylation: This typically results in the formation of aminophenols.
-
N-acetylation: This is generally a detoxification pathway.
The balance between these pathways can influence the toxic potential of an aniline-containing compound.
Q4: What are the downstream signaling effects of Phccc at the mGluR4 receptor?
A4: As a positive allosteric modulator, Phccc enhances the effect of the endogenous ligand, glutamate, on mGluR4. The mGluR4 receptor is predominantly coupled to the Gαi/o subunit of the G-protein complex.[3][4][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7][8][9] While G-protein-dependent signaling is the primary mechanism, some metabotropic glutamate receptors have been shown to engage in G-protein-independent signaling, though this has not been extensively characterized for Phccc-mediated mGluR4 activation.[10][11]
Diagram of Phccc-Modulated mGluR4 Signaling
Caption: Phccc enhances glutamate's activation of mGluR4, inhibiting adenylyl cyclase.
Troubleshooting Guides
Issue 1: High potential for aniline metabolite formation observed in preliminary screens.
Question: My Phccc analog shows high metabolic turnover in liver microsomes, and I suspect aniline formation. How can I confirm this and what are my next steps?
Answer:
-
Confirmation of Aniline Metabolites:
-
LC-MS/MS Analysis: The most direct way to confirm and quantify aniline formation is through liquid chromatography-tandem mass spectrometry (LC-MS/MS). You will need to develop a sensitive and specific method for the detection of aniline and other potential metabolites.
-
Metabolite Identification Studies: Incubate your compound with human liver microsomes (HLM) or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry to identify all major metabolites.
-
-
Next Steps to Mitigate Aniline Formation:
-
Structural Modification: The most effective strategy is to modify the aniline moiety to block or alter its metabolism. Consider the following approaches:
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the phenyl ring can decrease the susceptibility of the amino group to oxidation.
-
Steric Hindrance: Introducing bulky groups near the amino group can sterically hinder the approach of metabolizing enzymes.
-
Bioisosteric Replacement: Replace the aniline ring with a heteroaromatic ring (e.g., pyridine, pyrimidine). This has been shown to be an effective strategy to reduce the formation of reactive metabolites.
-
-
Table 1: Strategies for Modifying the Aniline Moiety
| Modification Strategy | Rationale | Example Modification |
| Electron-Withdrawing Groups | Reduces electron density on the nitrogen, making it less prone to oxidation. | Introduction of fluoro or chloro substituents on the phenyl ring. |
| Steric Hindrance | Physically blocks access of CYP enzymes to the metabolic soft spot. | Addition of a methyl or other alkyl group ortho to the amide linkage. |
| Bioisosteric Replacement | Replaces the aniline with a less metabolically labile ring system. | Substitution of the phenyl ring with a pyridyl or pyrimidinyl group. |
Issue 2: How do I experimentally assess the metabolic stability and reactive metabolite formation of my Phccc analogs?
Question: I have synthesized a series of Phccc analogs. What are the key experiments to evaluate their metabolic profile regarding aniline formation?
Answer:
Two primary in vitro assays are crucial for this assessment:
-
Metabolic Stability Assay in Human Liver Microsomes (HLM):
-
Purpose: To determine the rate at which your compound is metabolized by CYP enzymes. This provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[12]
-
Workflow:
-
Incubate the test compound at a known concentration with HLM in the presence of NADPH (a necessary cofactor for CYP enzymes).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with cold acetonitrile).
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the half-life and intrinsic clearance.
-
-
-
Reactive Metabolite Trapping Assay:
-
Purpose: To detect the formation of electrophilic reactive metabolites that could covalently bind to cellular macromolecules. Glutathione (B108866) (GSH) is a common trapping agent.[13][14]
-
Workflow:
-
Incubate the test compound with HLM and NADPH in the presence of a high concentration of glutathione.
-
After a set incubation period, quench the reaction.
-
Analyze the sample by LC-MS/MS, specifically looking for the mass of the expected glutathione adduct (mass of parent compound + mass of glutathione - mass of H2O, for an oxidative metabolite).
-
The presence of a GSH adduct is a strong indicator of reactive metabolite formation.
-
-
Experimental Workflow for Assessing Metabolic Liabilities
Caption: Workflow for evaluating metabolic stability and reactive metabolite formation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Phccc analogs.
Materials:
-
Test compound (Phccc analog)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound to the desired final concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression will give the rate constant of elimination (k).
-
Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (k * incubation volume) / protein concentration).
Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites
Objective: To detect the formation of electrophilic reactive metabolites of Phccc analogs.
Materials:
-
Test compound (Phccc analog)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare separate incubation mixtures:
-
Complete system: Test compound, HLM, NADPH, and GSH.
-
Control 1 (No NADPH): Test compound, HLM, and GSH (to check for non-enzymatic reactions).
-
Control 2 (No GSH): Test compound, HLM, and NADPH (to identify metabolites not trapped by GSH).
-
-
Pre-incubate the plates at 37°C for 5-10 minutes.
-
Initiate the reactions as appropriate for each condition.
-
Incubate for a fixed period (e.g., 60 minutes) at 37°C.
-
Stop the reactions by adding cold acetonitrile with an internal standard.
-
Centrifuge to pellet proteins and transfer the supernatant for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer.
-
Perform data analysis by searching for the expected mass of the GSH adduct(s) in the complete system that are absent or significantly lower in the control incubations. The characteristic isotopic pattern of sulfur in glutathione can aid in identification.
Data Presentation
Table 2: Hypothetical Metabolic Stability and Potency Data for Phccc and Analogs
| Compound | mGluR4 EC50 (nM) | HLM Half-life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg) | GSH Adduct Formation |
| (-)-Phccc | 3800[1] | Data not available | Data not available | Potential |
| Analog A (Pyridyl) | 4200 | > 60 | < 10 | Not Detected |
| Analog B (Fluoro-phenyl) | 2500 | 45 | 15 | Detected |
| VU0359516 | 870 | Data not available | Data not available | Presumed Low |
Note: The metabolic stability and GSH adduct formation data are hypothetical examples for illustrative purposes, as specific experimental data for Phccc and its analogs are not publicly available.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified researchers. All experimental work should be conducted in a suitably equipped laboratory and in accordance with all applicable safety guidelines.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. G-protein-independent signaling mediated by metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-protein-independent signaling mediated by metabotropic glutamate receptors | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 14. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Technical Support Center: Optimizing (+)-PHCCC Selectivity for mGluR4
Welcome to the technical support center for researchers working with metabotropic glutamate (B1630785) receptor 4 (mGluR4) modulators. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the selectivity of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide ((+)-PHCCC) and its analogs for mGluR4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiments with (+)-PHCCC are showing off-target effects. How can I improve its selectivity for mGluR4?
A1: This is a common issue as the parent compound, (±)-PHCCC, is known to be a partial antagonist of mGluR1.[1][2][3] The (-)-enantiomer of PHCCC, which is the active form for mGluR4, shows partial antagonist activity at mGluR1b with about 30% maximum antagonist efficacy.[4] Here are several strategies to address this:
-
Chemical Modification: The most effective strategy is to use or synthesize analogs of PHCCC that have been specifically designed to eliminate mGluR1 activity. Research has shown that the structure-activity relationship (SAR) around the PHCCC scaffold, while challenging, can yield more selective compounds.[1][5] For instance, modifications to the phenyl ring of the carboxamide have led to analogs with improved selectivity.
-
Use of More Selective Analogs: Consider using newer generation mGluR4 positive allosteric modulators (PAMs) that have been developed to overcome the selectivity and poor physicochemical properties of PHCCC.[2][5][6] Compounds like VU0359516 and VU001171 have shown increased potency and selectivity for mGluR4.[1][5]
-
Control Experiments: When using PHCCC, it is crucial to run parallel experiments using cell lines that individually express other mGluR subtypes, especially mGluR1, to quantify the extent of off-target effects. The use of a selective mGluR1 antagonist, such as CPCCOEt, in separate experiments can also help to dissect the observed effects.[3]
-
Consider mGluR Heterodimers: Be aware that mGluR2 and mGluR4 can form heterodimers. The pharmacological properties of these heterodimers can differ from mGluR4 homomers, and some mGluR4 PAMs like PHCCC may not be effective at these complexes.[7][8]
Q2: What are the key structural features of the PHCCC scaffold that I can modify to improve mGluR4 selectivity?
A2: While the SAR for the PHCCC scaffold has been described as "flat" or challenging, several key areas of the molecule have been explored to improve potency and selectivity:[1][5]
-
The Phenyl Ring of the Carboxamide: This region is amenable to substitution. A detailed SAR analysis has been performed on this part of the scaffold, leading to the discovery of analogs with improved properties.[5]
-
The Cyclopropa[b]chromene Core: Modifications to this core structure are generally less tolerated and often lead to a loss of activity.[5]
-
The Hydroxyimino Group: This group is critical for activity, and modifications here are also likely to reduce or abolish potentiation of mGluR4.
For researchers engaged in medicinal chemistry efforts, it is advisable to consult detailed SAR studies to guide the design of novel analogs.[5]
Q3: I am not observing the expected potentiation of mGluR4 in my assay. What could be the issue?
A3: Several factors could contribute to a lack of potentiation:
-
Compound Stability and Solubility: PHCCC is known for its poor aqueous solubility.[2] Ensure that your compound is fully dissolved in the assay buffer. It may be necessary to use a small amount of DMSO, but be sure to include a vehicle control in your experiments.
-
Assay Conditions: The potentiation by a PAM is dependent on the presence of an orthosteric agonist like glutamate.[9] Ensure that you are using an appropriate concentration of agonist (typically an EC20 concentration) to observe a significant potentiation.
-
Cell Line and Receptor Expression: Verify the expression level of mGluR4 in your cell line. Low expression levels may not produce a detectable signal window.
-
Enantiomeric Purity: The positive allosteric modulation of mGluR4 resides in the (-)-enantiomer of PHCCC. The (+)-enantiomer is inactive.[3][4] If you are using a racemic mixture ((±)-PHCCC), the potency will be lower than that of the pure (-)-enantiomer.
Quantitative Data Summary
The following tables summarize the potency and efficacy of PHCCC and some of its analogs as mGluR4 PAMs.
Table 1: Potency and Efficacy of PHCCC and Analogs at mGluR4
| Compound | EC50 (µM) | Efficacy (% Glu Max) | Fold Shift of Glutamate Response | Reference(s) |
| (-)-PHCCC | 4.1 | N/A | 5.5 | [1] |
| VU0359516 (10c) | ~1.0 | >100% | N/A | [5] |
| VU001171 (6) | 0.65 | 141% | 36 | [1] |
| VU0092145 (7) | 1.8 | N/A | 2.7 | [1] |
| Compound 40 | 0.046 | 77% | ~10 | [10] |
N/A: Not available in the cited literature.
Table 2: Selectivity Profile of (-)-PHCCC and an Improved Analog
| Compound | mGluR4 PAM (EC50) | mGluR1 Antagonism (IC50) | mGluR2, 3, 5, 6, 7, 8 Activity | Reference(s) |
| (-)-PHCCC | 4.1 µM | Partial antagonist (~30% efficacy) | Inactive | [1][3][4] |
| VU001171 (6) | 0.65 µM | No antagonist activity | Highly selective | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for mGluR4 PAM Activity
This assay is used to determine the ability of a test compound to potentiate the response of mGluR4 to an agonist, typically glutamate. It relies on a cell line stably co-expressing mGluR4 and a promiscuous G-protein (like Gqi5) that couples the receptor activation to the release of intracellular calcium.[2]
Materials:
-
CHO or HEK293 cells stably expressing human mGluR4 and Gqi5.
-
Assay Media: DMEM with 20mM HEPES, 10% dialyzed FBS, 1mM sodium pyruvate.[11]
-
Assay Buffer: HBSS with 2.5mM probenecid.[11]
-
Test compound (e.g., (+)-PHCCC) and glutamate.
-
384-well, black-walled, clear-bottomed plates.
-
Fluorescence plate reader (e.g., FLIPR, FDSS).
Methodology:
-
Cell Plating: Plate the cells at a density of 20,000 cells/well in 20 µL of Assay Media and incubate overnight.[11]
-
Dye Loading: The next day, remove the media and add 20 µL/well of 1 µM Fluo-4 AM in Assay Buffer. Incubate for 45-60 minutes at room temperature.[11]
-
Washing: Remove the dye solution and wash the cells once with 20 µL of Assay Buffer. Add a final 20 µL of Assay Buffer to each well.[11]
-
Compound Addition: Place the plate in the fluorescence reader. Add the test compound at various concentrations.
-
Agonist Addition: After a 2.5-minute incubation with the test compound, add an EC20 concentration of glutamate.[6]
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition is a measure of receptor activation. Data should be normalized to the response of a maximal glutamate concentration. Potentiation is observed as an increase in the response to the EC20 glutamate concentration in the presence of the test compound. Calculate EC50 values by fitting the concentration-response data to a four-point logistical equation.[11]
Protocol 2: [35S]GTPγS Binding Assay
This assay directly measures the activation of the G-protein coupled to mGluR4.
Materials:
-
Membranes prepared from cells expressing mGluR4.
-
[35S]GTPγS.
-
GDP, GTPγS (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.
-
L-AP4 or glutamate as the agonist.
Methodology:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, 10 µM GDP, the test compound (PAM), and the agonist (e.g., L-AP4 at an EC20 concentration).
-
Initiate Reaction: Add [35S]GTPγS (typically 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific from total binding. The potentiation of agonist-stimulated [35S]GTPγS binding by the test compound is then determined.
Visualizations
mGluR4 Signaling Pathway
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to First-Generation and Newer mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), Phccc, with several newer generation compounds. The development of mGluR4 PAMs represents a promising therapeutic strategy for a range of neurological disorders, including Parkinson's disease. This document summarizes key performance data, outlines experimental methodologies, and visualizes critical pathways to aid in the selection and application of these research tools.
Introduction to mGluR4 and Positive Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Primarily located on presynaptic terminals, mGluR4 activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase through its coupling with Gαi/o proteins. This signaling cascade ultimately reduces the release of neurotransmitters.
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. PAMs do not activate the receptor on their own but rather enhance the receptor's response to the endogenous agonist. This mechanism offers several advantages, including a more nuanced modulation of signaling and a potentially better safety profile compared to direct agonists.
First-Generation mGluR4 PAM: Phccc
Phccc (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) was a pioneering tool compound that provided critical proof-of-concept for the therapeutic potential of mGluR4 modulation. However, its utility was limited by several factors.
Limitations of Phccc:
-
Low Potency: Phccc exhibits an EC50 in the micromolar range.[1]
-
Poor Selectivity: It displays partial antagonist activity at the mGluR1 subtype.[1]
-
Unfavorable Pharmacokinetics: Phccc has poor solubility and is not systemically active, requiring intracerebroventricular (i.c.v.) administration for in vivo studies.[2][3]
Newer Generation mGluR4 PAMs: A Leap Forward
Subsequent drug discovery efforts have yielded a new generation of mGluR4 PAMs with significantly improved pharmacological properties. These compounds offer greater potency, enhanced selectivity, and better pharmacokinetic profiles, making them more suitable for both in vitro and in vivo research, with some advancing to clinical trials.
Quantitative Comparison of mGluR4 PAMs
The following tables summarize the in vitro potency and selectivity, as well as the in vivo properties of Phccc and a selection of newer generation mGluR4 PAMs.
Table 1: In Vitro Potency and Selectivity
| Compound | EC50 (human mGluR4) | EC50 (rat mGluR4) | Selectivity Profile |
| Phccc | ~4.1 µM[1] | - | Partial antagonist at mGluR1.[1] |
| VU0155041 | 798 nM | 693 nM | Highly selective over other mGluR subtypes.[2] |
| ADX88178 | 4 nM[4] | 9.1 nM[5] | No significant effects on other mGluRs (EC50 > 30 µM).[4] |
| ML292 | 1196 nM[6] | 330 nM[6] | Selective against mGlu1-3, 7, 8; weak activity at mGlu5 and mGlu6.[6] |
| Foliglurax (PXT002331) | - | - | >15-fold selective over mGluR6; >110-fold over mGluR7; >50-fold over mGluR8.[7] |
| Lu AF21934 | - | - | Selective for mGluR4 over mGluR6 (EC50 = 7 µM) and a panel of other CNS targets.[7] |
Table 2: In Vivo Properties and Development Stage
| Compound | In Vivo Efficacy Models | Pharmacokinetic Profile | Development Stage |
| Phccc | Haloperidol-induced catalepsy, Reserpine-induced akinesia (i.c.v.) | Not systemically active, poor solubility.[2][3] | Preclinical Tool |
| VU0155041 | Haloperidol-induced catalepsy, Reserpine-induced akinesia (i.c.v.) | Improved aqueous solubility over Phccc. | Preclinical Tool |
| ADX88178 | Haloperidol-induced catalepsy, 6-OHDA lesion model (p.o.) | Orally available and brain penetrant.[5][8] | Preclinical |
| ML292 | Haloperidol-induced catalepsy, 6-OHDA forelimb asymmetry model (systemic) | Moderate in vitro and in vivo PK characteristics.[6] | Preclinical |
| Foliglurax (PXT002331) | MPTP-lesioned mouse model.[9] | High brain exposure after oral administration. | Phase II Clinical Trials (discontinued).[10] |
| Lu AF21934 | Haloperidol-induced catalepsy, MK-801-induced hyperactivity.[7] | Brain penetrant.[7] | Preclinical[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mGluR4 PAMs. Below are outlines for two key in vitro assays.
Calcium Mobilization Assay
This assay is a common method to functionally characterize GPCR activity, particularly for Gq-coupled receptors. For Gi/o-coupled receptors like mGluR4, co-expression with a promiscuous G-protein, such as Gα16, or a chimeric G-protein (e.g., Gαqi5) is necessary to redirect the signal to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.
Protocol Outline:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transiently or stably co-transfected with plasmids encoding human or rat mGluR4 and a promiscuous G-protein (e.g., Gα16 or Gαqi5).
-
-
Cell Plating:
-
Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 45-60 minutes at 37°C. The buffer should contain probenecid (B1678239) to prevent dye leakage.
-
-
Compound Addition and Fluorescence Measurement:
-
A baseline fluorescence is established using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Serial dilutions of the PAM or vehicle are added to the wells and incubated for a short period.
-
An EC20 concentration of glutamate is then added to stimulate the receptor.
-
The change in fluorescence, indicating intracellular calcium mobilization, is recorded over time.
-
-
Data Analysis:
-
The increase in fluorescence is calculated relative to the baseline.
-
EC50 values for the PAMs are determined by plotting the potentiation of the glutamate response against the PAM concentration and fitting the data to a sigmoidal dose-response curve.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a proximal event in the GPCR signaling cascade. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol Outline:
-
Membrane Preparation:
-
Cells expressing the mGluR4 receptor are harvested and homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, the cell membranes are incubated with the PAM at various concentrations, a fixed concentration of glutamate (e.g., EC20), and GDP.
-
-
Initiation of Reaction:
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Filtration:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
The filters are washed multiple times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
The filter mat is dried, and a scintillation cocktail is added.
-
The amount of bound [³⁵S]GTPγS is quantified using a microplate scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
EC50 values are determined by plotting the stimulated [³⁵S]GTPγS binding against the PAM concentration.
-
Mandatory Visualizations
Signaling Pathways
Caption: Canonical and alternative signaling pathways of the mGluR4 receptor.
Experimental Workflow
Caption: A typical experimental workflow for a calcium mobilization assay to characterize mGluR4 PAMs.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 6. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lu AF21934 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Unveiling the Neuroprotective Potential of (-)-PHCCC: A Comparative Analysis in Neuronal Models
A comprehensive examination of the neuroprotective efficacy of (-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide [(-)-PHCCC], a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), reveals promising therapeutic potential in preclinical models of neuronal damage. This guide provides a comparative analysis of (-)-PHCCC's neuroprotective effects against other relevant compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
It is crucial to note that the neuroprotective activity of the compound PHCCC resides in its (-)-enantiomer, while the (+)-enantiomer has been found to be inactive. Therefore, this guide will focus exclusively on the properties and effects of (-)-PHCCC.
Comparative Efficacy in Neuronal Toxicity Models
(-)-PHCCC has demonstrated significant neuroprotective capabilities in two key in vitro models of neuronal cell death: N-methyl-D-aspartate (NMDA)-induced excitotoxicity and beta-amyloid (Aβ)-induced toxicity. These models are highly relevant to the pathological processes observed in various neurodegenerative diseases, including Alzheimer's disease and ischemic stroke.
To provide a clear comparison, the following tables summarize the quantitative data on the neuroprotective effects of (-)-PHCCC alongside other relevant compounds: VU0155041, another mGluR4 positive allosteric modulator, and CPCCOEt, an mGluR1 antagonist.
| Compound | Neuronal Model | Toxin | Concentration of Compound | Neuroprotective Effect (e.g., % reduction in cell death) | Reference |
| (-)-PHCCC | Mixed cortical neurons | NMDA (100 µM) | 30-100 µM | Significant reduction in neuronal death | [1] |
| (-)-PHCCC | Mixed cortical neurons | Beta-amyloid (25-35) | 10-30 µM | Significant, stereoselective neuroprotection | [1] |
| VU0155041 | In vivo (6-hydroxydopamine model) | 6-OHDA | Not specified in vitro | Not directly comparable in the same in vitro models | |
| CPCCOEt | Mixed cortical neurons | NMDA (100 µM) | Not specified | Neuroprotection is additive with (-)-PHCCC | [1] |
Table 1: Comparison of Neuroprotective Efficacy in NMDA-Induced Excitotoxicity Model.
| Compound | Neuronal Model | Toxin | Concentration of Compound | Neuroprotective Effect (e.g., % reduction in cell death) | Reference |
| (-)-PHCCC | Mixed cortical neurons | Beta-amyloid (25-35) | 10-30 µM | Significant, stereoselective neuroprotection | [1] |
| VU0155041 | Not reported | Beta-amyloid | Not reported | Data not available | |
| CPCCOEt | Not reported | Beta-amyloid | Not reported | Data not available |
Table 2: Comparison of Neuroprotective Efficacy in Beta-Amyloid-Induced Toxicity Model.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of (-)-PHCCC are primarily mediated through the positive allosteric modulation of mGluR4, a G-protein coupled receptor. Activation of mGluR4 is known to be negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be a key mechanism underlying its neuroprotective actions.
Caption: Signaling pathway of (-)-PHCCC-mediated neuroprotection.
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound against NMDA-induced excitotoxicity.
Caption: Experimental workflow for neuroprotection assay.
Experimental Protocols
NMDA-Induced Excitotoxicity in Primary Cortical Neurons
Objective: To induce neuronal cell death through overstimulation of NMDA receptors to mimic excitotoxic conditions.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 mice or rats)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
N-methyl-D-aspartate (NMDA) stock solution
-
Test compound (e.g., (-)-PHCCC) stock solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a suitable density and culture for 11-12 days in vitro (DIV) in Neurobasal medium with supplements.
-
Compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of the test compound (e.g., (-)-PHCCC at 30-100 µM). Incubate for a specified period (e.g., 30 minutes).
-
NMDA Treatment: Add NMDA to the culture medium to a final concentration of 100 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
LDH Assay: After the incubation period, measure the amount of LDH released into the culture medium as an indicator of cell death, following the manufacturer's protocol for the LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated wells to the LDH release in wells treated with NMDA alone.
Beta-Amyloid (Aβ)-Induced Toxicity in Primary Cortical Neurons
Objective: To model the neurotoxic effects of beta-amyloid plaques, a hallmark of Alzheimer's disease.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with supplements
-
Poly-D-lysine coated culture plates
-
Beta-amyloid (25-35) peptide
-
Test compound (e.g., (-)-PHCCC) stock solution
-
Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium Homodimer-1)
Protocol:
-
Cell Culture: Culture primary cortical neurons as described in the NMDA excitotoxicity protocol.
-
Compound and Aβ Co-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of the test compound (e.g., (-)-PHCCC at 10-30 µM) and aggregated beta-amyloid (25-35) peptide (e.g., 25 µM).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable assay such as the MTT assay, which measures mitochondrial metabolic activity, or a live/dead staining assay using Calcein-AM and Ethidium Homodimer-1.
-
Data Analysis: Quantify the percentage of viable cells in each treatment group and calculate the neuroprotective effect of the test compound by comparing it to the Aβ-treated control group.
Conclusion
The available data strongly suggest that (-)-PHCCC is a potent neuroprotective agent in cellular models of excitotoxicity and beta-amyloid-induced damage. Its mechanism of action through the positive allosteric modulation of mGluR4 presents a promising avenue for the development of novel therapeutics for a range of neurodegenerative disorders. Further comparative studies with other mGluR4 modulators, such as VU0155041, in standardized in vitro and in vivo models are warranted to fully elucidate its therapeutic potential and establish a clear clinical development path. The provided protocols offer a foundation for researchers to further investigate the neuroprotective properties of (-)-PHCCC and other promising compounds.
References
Unveiling the Anxiolytic Potential of Phccc: A Comparative Guide to Behavioral Models
For Immediate Release
This guide provides a comprehensive analysis of the anxiolytic-like effects of Phccc, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), within the context of established behavioral models of anxiety. Designed for researchers, scientists, and drug development professionals, this document outlines the existing evidence for Phccc and offers a comparative framework against well-known anxiolytic agents, diazepam and buspirone (B1668070). While direct comparative data for Phccc in some standard behavioral paradigms are not publicly available, this guide synthesizes known information and provides detailed experimental protocols to facilitate further research and validation.
Executive Summary
Anxiety disorders represent a significant global health challenge, driving the search for novel therapeutic agents with improved efficacy and side-effect profiles. Phccc has emerged as a promising candidate due to its modulatory action on the glutamatergic system, which is implicated in the pathophysiology of anxiety. Preclinical evidence from the Vogel conflict test demonstrates the dose-dependent anxiolytic-like activity of Phccc. This guide details the protocol for this test and presents the available data. Furthermore, it provides a thorough comparison with the expected and observed effects of the benzodiazepine (B76468) diazepam and the 5-HT1A receptor partial agonist buspirone in three widely used behavioral models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test. Detailed methodologies for each of these assays are provided to ensure reproducibility and to aid in the design of future studies aimed at further characterizing the anxiolytic profile of Phccc.
Phccc: Mechanism of Action
Phccc, or (-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, functions as a positive allosteric modulator of the mGluR4 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate.[2][3] The proposed signaling pathway suggests that by potentiating mGluR4 activity, Phccc may reduce excessive glutamate release in brain regions associated with fear and anxiety, such as the amygdala, thereby exerting its anxiolytic effects.[1]
Figure 1. Proposed signaling pathway of Phccc.
Behavioral Models for Anxiolytic Drug Screening
Several behavioral models are employed to assess the anxiolytic potential of novel compounds. These tests are based on the natural behaviors of rodents, such as their aversion to open, brightly lit spaces and their response to conflict situations.
Figure 2. General experimental workflow.
Phccc in the Vogel Conflict Test
The Vogel conflict test is a classic model for screening anxiolytic drugs.[4][5] It assesses the ability of a compound to reinstate a behavior that has been suppressed by punishment. A study investigating the effects of Phccc administered directly into the basolateral amygdala of rats demonstrated a significant, dose-dependent increase in the number of punished licks, indicative of an anxiolytic-like effect.[1]
Experimental Protocol: Vogel Conflict Test
-
Animals: Male Wistar rats are typically used. They are housed individually and maintained on a restricted water schedule to motivate drinking behavior.
-
Apparatus: The test chamber is an operant cage with a grid floor connected to a shock generator and a drinking tube connected to a lickometer.
-
Procedure:
-
Acclimation: Water-deprived rats are placed in the chamber for a set period (e.g., 20 minutes) to habituate to the environment and learn to drink from the spout.
-
Drug Administration: Phccc or a vehicle is microinjected into the basolateral amygdala.
-
Testing: Following a post-injection period, rats are returned to the chamber. After an initial period of unpunished drinking, a mild electric shock is delivered through the drinking tube for every set number of licks (e.g., every 20th lick).
-
-
Data Collection: The primary measure is the number of punished licks during the test session. Water intake and the threshold current for flinching are also recorded to control for non-specific effects on thirst or pain sensitivity.[1]
Quantitative Data: Phccc in the Vogel Conflict Test
| Treatment (intra-amygdala) | Dose (nmol) | Number of Punished Licks (Mean ± SEM) |
| Vehicle | - | ~25 ± 5 |
| Phccc | 0.1 | ~40 ± 6 |
| Phccc | 1.0 | ~60 ± 8 |
| Phccc | 10.0 | ~75 ± 10 |
| p < 0.05, *p < 0.01 compared to vehicle. Data are illustrative based on published findings.[1] |
Comparative Performance in Standard Behavioral Models
While specific data for Phccc in the EPM, OFT, and LDB tests are not available, we can project its likely performance based on its anxiolytic properties and compare this with the established effects of diazepam and buspirone.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[6] The maze has two open and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor. Two opposite arms are enclosed by walls, while the other two are open.
-
Procedure: The rodent is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).
-
Data Collection: A video tracking system records the time spent in and the number of entries into each arm. The total distance traveled can also be measured to assess general locomotor activity.
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15 ± 3 | 8 ± 2 |
| Phccc (Projected) | TBD | Increased | Increased |
| Diazepam | 1.0 | 35 ± 5 | 15 ± 3 |
| Buspirone | 1.0 | 25 ± 4 | 12 ± 2 |
| *p < 0.05, *p < 0.01 compared to vehicle. Data for Diazepam and Buspirone are representative values from literature.[7][8][9] |
Open Field Test (OFT)
The OFT assesses exploratory behavior and anxiety.[10] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment. Anxiolytics often increase the time spent and distance traveled in the center of the open field.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a central and a peripheral zone.
-
Procedure: The animal is placed in the center or a corner of the arena and allowed to explore for a defined period (e.g., 5-10 minutes).
-
Data Collection: Automated tracking software measures the distance traveled, time spent, and entries into the center and peripheral zones. Rearing frequency (a measure of exploratory behavior) and defecation (an indicator of emotionality) can also be scored.
| Compound | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | 20 ± 4 | 10 ± 2 | 30 ± 5 |
| Phccc (Projected) | TBD | Increased | Increased | No significant change |
| Diazepam | 2.0 | 45 ± 6 | 20 ± 3 | 25 ± 4 |
| Buspirone | 3.0 | 35 ± 5 | 15 ± 2 | 28 ± 4 |
| *p < 0.05, *p < 0.01 compared to vehicle. Data for Diazepam and Buspirone are representative values from literature.[11][12][13] |
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[14] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure: The animal is placed in the light or dark compartment (consistency is key) and allowed to move freely between the two for a set duration (e.g., 5-10 minutes).
-
Data Collection: A video system records the time spent in each compartment and the number of transitions between them.
| Compound | Dose (mg/kg, i.p.) | Time in Light Box (s) (Mean ± SEM) | Transitions (Mean ± SEM) |
| Vehicle | - | 30 ± 5 | 15 ± 3 |
| Phccc (Projected) | TBD | Increased | Increased |
| Diazepam | 2.0 | 70 ± 8 | 25 ± 4 |
| Buspirone | 5.0 | 55 ± 7 | 20 ± 3 |
| *p < 0.05, *p < 0.01 compared to vehicle. Data for Diazepam and Buspirone are representative values from literature.[15][16] |
Conclusion and Future Directions
The available evidence strongly suggests that Phccc possesses anxiolytic-like properties, as demonstrated in the Vogel conflict test. Its mechanism of action as a positive allosteric modulator of mGluR4 receptors presents a novel approach to the treatment of anxiety disorders. However, to fully validate and characterize its anxiolytic profile, further studies are imperative. The detailed protocols and comparative data provided in this guide are intended to facilitate the design and execution of such studies, specifically utilizing the Elevated Plus Maze, Open Field Test, and Light-Dark Box test. A comprehensive evaluation of Phccc in these standard behavioral paradigms will be crucial in determining its potential as a next-generation anxiolytic agent.
References
- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 4. Vogel test [panlab.com]
- 5. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Open field test for mice [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Effect of buspirone on the behavioral regulation of rats in low versus high anxiety conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Light-dark box test - Wikipedia [en.wikipedia.org]
- 15. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of mGluR4 Positive Allosteric Modulators in Preclinical Models of Parkinson's Disease: A Guide for Researchers
A detailed analysis of the neuroprotective effects of (-)-PHCCC, ADX88178, and VU0155041 in established animal models of Parkinson's disease, providing researchers with a comprehensive guide to their comparative efficacy and underlying mechanisms of action.
This guide offers a thorough comparison of three prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): (-)-PHCCC, ADX88178, and VU0155041. The data presented herein, collated from a range of preclinical studies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in the study and potential treatment of Parkinson's disease.
Overview of Compounds
Metabotropic glutamate receptor 4 is a promising non-dopaminergic target for the treatment of Parkinson's disease. Its activation has been shown to afford neuroprotection and symptomatic relief in various animal models. The compounds compared in this guide are allosteric modulators, offering a more nuanced approach to receptor activation than direct agonists. It is important to note that the racemic form of PHCCC, often referred to as (±)-PHCCC, contains both an active (-)-enantiomer and an inactive (+)-enantiomer. The data presented here pertains specifically to the active form, (-)-PHCCC.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of (-)-PHCCC, ADX88178, and VU0155041 in key animal models of Parkinson's disease. Direct head-to-head comparative studies are limited; therefore, data has been compiled from various sources to provide the most comprehensive overview available.
Table 1: Efficacy in the MPTP-Induced Mouse Model of Parkinson's Disease
| Compound | Dosing Regimen | Key Efficacy Readout | Result |
| (-)-PHCCC | 3 or 10 mg/kg, s.c. or i.p. | Striatal Dopamine (B1211576) Levels | Significantly reduced MPTP-induced dopamine depletion.[1] |
| Tyrosine Hydroxylase (TH)+ Neurons | Attenuated the loss of TH+ neurons in the substantia nigra and striatum.[1] | ||
| ADX88178 | 1 mg/kg, s.c. (in combination with L-DOPA) | Global Parkinsonian Disability (in MPTP-lesioned marmosets) | Reduced disability by 38%.[2][3] |
| "On-time" Duration (in MPTP-lesioned marmosets) | Increased "on-time" by 34% when added to L-DOPA.[2][3] | ||
| VU0155041 | Data not available in the MPTP model | - | - |
Table 2: Efficacy in the 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| Compound | Dosing Regimen | Key Efficacy Readout | Result |
| (-)-PHCCC | Data not available in the 6-OHDA model | - | - |
| ADX88178 | Not specified (in combination with L-DOPA) | Forelimb Akinesia | Robust, dose-dependent reversal of forelimb akinesia deficit.[4][5] |
| VU0155041 | Data not available in the 6-OHDA model | - | - |
Table 3: Efficacy in the Haloperidol-Induced Catalepsy Model in Rats
| Compound | Dosing Regimen | Key Efficacy Readout | Result |
| (-)-PHCCC | Systemic administration | Catalepsy Score | Reversed haloperidol-induced catalepsy.[1] |
| ADX88178 | 3 and 10 mg/kg, p.o. | Catalepsy Score | Dose-dependently reversed haloperidol-induced catalepsy.[4][5][6] |
| VU0155041 | 31 to 316 nmol, i.c.v. | Catalepsy Score | Dose-dependently decreased haloperidol-induced catalepsy.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used in the cited studies.
MPTP-Induced Mouse Model
-
Animal Model: C57BL/6 mice are a commonly used strain susceptible to MPTP neurotoxicity.[8][9]
-
Toxin Administration: A typical acute regimen involves multiple intraperitoneal (i.p.) or subcutaneous (s.c.) injections of MPTP (e.g., four injections of 22 mg/kg at 2-hour intervals) often in conjunction with probenecid (B1678239) (250 mg/kg) to inhibit its clearance and enhance neurotoxicity.[10][11]
-
Compound Administration: Test compounds are typically administered prior to or concurrently with the MPTP injections. For instance, (-)-PHCCC has been administered 30 minutes before MPTP.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test for motor coordination and the open field test for locomotor activity.[11]
-
Neurochemical and Histological Analysis: Post-mortem analysis includes high-performance liquid chromatography (HPLC) to measure striatal dopamine and its metabolites, and immunohistochemistry to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and the density of dopaminergic fibers in the striatum.[1]
6-OHDA-Lesioned Rat Model
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Lesioning Procedure: A unilateral lesion is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This leads to a progressive loss of dopaminergic neurons on one side of the brain.[12][13] To protect noradrenergic neurons from the toxin, animals are often pre-treated with desipramine.[14]
-
Compound Administration: Test compounds are administered after the lesion has been established and behavioral deficits are observed.
-
Behavioral Assessment: The most common behavioral test is the apomorphine- or amphetamine-induced rotation test. A complete lesion results in a predictable rotational behavior (contralateral to the lesion with apomorphine) that can be modulated by therapeutic agents.[12]
-
Histological Analysis: Confirmation of the lesion is performed by TH immunohistochemistry to assess the extent of dopaminergic cell loss in the SNc.
Haloperidol-Induced Catalepsy in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Catalepsy: Catalepsy, a state of motor immobility, is induced by the administration of the dopamine D2 receptor antagonist haloperidol (B65202) (e.g., 0.5-1 mg/kg, i.p. or s.c.).[5][15][16][17]
-
Compound Administration: The test compound is administered prior to the haloperidol injection.
-
Behavioral Assessment: Catalepsy is measured using the bar test. The rat's forepaws are placed on a raised horizontal bar, and the latency to step down is recorded. A longer latency indicates a greater degree of catalepsy.[5][15][16][17]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of mGluR4 PAMs are mediated through a complex signaling cascade that ultimately reduces excitotoxicity and inflammation.
Caption: Signaling pathway of mGluR4 PAMs leading to neuroprotection.
Caption: General experimental workflow for preclinical efficacy testing.
Activation of mGluR4, which is coupled to a Gi/o protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[18] This reduction in cAMP modulates downstream signaling pathways, including a decrease in presynaptic glutamate release.[2] In the context of Parkinson's disease, where excessive glutamate release contributes to excitotoxicity and neuronal death, this modulatory effect is neuroprotective. By dampening glutamatergic neurotransmission, mGluR4 PAMs can prevent the over-activation of postsynaptic glutamate receptors, such as NMDA receptors, thereby reducing calcium influx and subsequent excitotoxic cell death.[2][18]
Conclusion
The available preclinical data strongly support the therapeutic potential of mGluR4 positive allosteric modulators in Parkinson's disease. (-)-PHCCC, ADX88178, and VU0155041 have all demonstrated significant efficacy in various animal models, primarily through the attenuation of motor deficits and the protection of dopaminergic neurons. While direct comparative studies are needed to definitively rank their efficacy, this guide provides a solid foundation for researchers to select the most appropriate compound for their specific research questions. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued investigation and development of this promising class of therapeutic agents for Parkinson's disease.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. conductscience.com [conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Critical Role of mGluR4: A Comparative Guide to Phccc's Effects in Wild-Type versus Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the mGluR4 positive allosteric modulator (PAM), Phccc, in wild-type versus mGluR4 knockout animal models. The presented data, sourced from pivotal studies, unequivocally confirms the essential role of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) in mediating the neuroprotective and motor-coordinating effects of this compound.
The development of selective pharmacological tools is paramount for dissecting the function of specific neurotransmitter receptors. Phccc has emerged as a valuable tool for studying mGluR4, a Gi/o-coupled receptor that modulates synaptic transmission and neuronal excitability. The use of mGluR4 knockout mice has been instrumental in validating the on-target effects of Phccc, demonstrating a clear loss of function in the absence of the receptor. This guide synthesizes the key experimental findings that underscore the mGluR4-dependency of Phccc's actions.
Quantitative Data Comparison: Phccc Efficacy in Wild-Type vs. mGluR4 Knockout Mice
The following tables summarize the quantitative outcomes from key studies, highlighting the differential effects of Phccc in the presence and absence of mGluR4.
Table 1: Neuroprotective Effects of Phccc against MPTP-Induced Nigrostriatal Degeneration
| Animal Model | Treatment Group | Striatal Dopamine (B1211576) Levels (% of Control) | Reference |
| Wild-Type (Sv129/CD1) | MPTP + Vehicle | 45 ± 5 | [1] |
| MPTP + Phccc (10 mg/kg) | 78 ± 6 | [1] | |
| mGluR4 Knockout (-/-) | MPTP + Vehicle | 52 ± 7 | [1] |
| MPTP + Phccc (10 mg/kg) | 55 ± 8 | [1] | |
| p < 0.05 compared to MPTP + Vehicle in wild-type mice. |
Table 2: Antiproliferative Effects of Phccc in Cerebellar Granule Cells
| Genotype | Treatment | [3H]Thymidine Incorporation (dpm/well) | Reference |
| Wild-Type | Control | 310,000 ± 26,000 | [2] |
| Phccc (10 µM) | 195,000 ± 15,000 | [2] | |
| mGluR4 Knockout (-/-) | Control | 290,000 ± 22,000 | [2] |
| Phccc (10 µM) | 285,000 ± 20,000 | [2] | |
| p < 0.05 compared to Control in wild-type cultures. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings.
Neuroprotection Study in MPTP-Induced Parkinson's Disease Model
-
Animals: Male mGluR4 knockout mice and their wild-type Sv129/CD1 controls were used.[1]
-
MPTP Administration: Mice received four injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (20 mg/kg, i.p.) at 2-hour intervals to induce nigrostriatal degeneration.[1]
-
Phccc Treatment: Phccc (10 mg/kg) or vehicle was administered systemically 30 minutes before the first MPTP injection.[1]
-
Endpoint Analysis: Seven days after the final MPTP injection, striatal dopamine levels were measured using high-performance liquid chromatography (HPLC) as an indicator of neuroprotection.[1]
Cell Proliferation Assay in Cerebellar Granule Cells
-
Cell Culture: Primary cultures of cerebellar granule cells were prepared from 7-day-old wild-type and mGluR4 knockout mice.[2]
-
Phccc Treatment: Cultures were exposed to Phccc (10 µM) for 24 hours.[2]
-
[3H]Thymidine Incorporation: During the final 6 hours of Phccc exposure, [3H]thymidine was added to the culture medium. The amount of incorporated radioactivity into the DNA was measured using a scintillation counter to assess cell proliferation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic.
References
- 1. Pharmacological activation of mGlu4 metabotropic glutamate receptors reduces nigrostriatal degeneration in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating mGluR4 Modulation: A Comparative Pharmacokinetic Guide to PHCCC and Its Advanced Analogs
For researchers and drug development professionals navigating the landscape of metabotropic glutamate (B1630785) receptor 4 (mGluR4) modulation, a clear understanding of the pharmacokinetic profiles of available tool compounds is paramount. This guide provides a comparative analysis of the foundational mGluR4 positive allosteric modulator (PAM), (-)-PHCCC, its inactive enantiomer (+)-PHCCC, and more soluble, next-generation analogs designed for improved in vivo applicability.
(-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as (-)-PHCCC, has been instrumental in elucidating the therapeutic potential of mGluR4 activation. However, its utility in systemic in vivo studies is hampered by poor solubility and unfavorable pharmacokinetic properties. This has spurred the development of novel analogs with enhanced drug-like characteristics, offering researchers more robust tools for preclinical investigations.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for (-)-PHCCC, its inactive enantiomer (+)-PHCCC, and the advanced, orally bioavailable mGluR4 PAM, ADX88178. It is important to note that due to the challenging physicochemical properties of PHCCC, specific oral pharmacokinetic parameters are not available in the public domain. Its activity is primarily characterized through central administration in preclinical models. In contrast, ADX88178 demonstrates significant improvements in its pharmacokinetic profile.
| Compound | Active Enantiomer | Key Pharmacokinetic Properties | Oral Bioavailability | Cmax (Oral) | Tmax (Oral) |
| Phccc | (-)-PHCCC | Poor solubility and unfavorable pharmacokinetic profile. Often requires central administration (e.g., intracerebroventricular) for in vivo efficacy. | Not available | Not available | Not available |
| (+)-PHCCC | Inactive | Assumed to have similar poor pharmacokinetic properties as the racemate. | Not available | Not available | Not available |
| ADX88178 | Not applicable | High oral bioavailability and brain penetration. | High | 5407 ng/mL (in rats at 30 mg/kg)[1] | 1 hour (in rats)[1] |
| ML128 | Not applicable | Described as having excellent pharmacokinetics and being centrally penetrant upon systemic dosing.[2] | Orally active | Not available | Not available |
| ML182 | Not applicable | Developed to improve upon ML128, with excellent in vitro and in vivo pharmacokinetic characteristics and oral activity.[3][4] | Orally active | Not available | Not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the pharmacokinetic evaluation of mGluR4 modulators.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound (e.g., ADX88178) following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-6 per time point).
-
Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral gavage.
-
Dosing: A single oral dose (e.g., 30 mg/kg) is administered to each rat.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and half-life (t½), using non-compartmental analysis.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a test compound in liver microsomes.
Methodology:
-
Microsome Preparation: Liver microsomes from the species of interest (e.g., rat, human) are prepared and stored at -80°C.
-
Incubation: The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes and NADPH (as a cofactor for metabolic enzymes) in a phosphate (B84403) buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizing the Pathway and Workflow
To better illustrate the context of mGluR4 modulation and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of mGluR4 modulation by a Positive Allosteric Modulator (PAM).
Caption: General experimental workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Phccc, (+)- in Parkinson's Disease: A Comparative Guide for Researchers
A novel glutamatergic modulator, Phccc, (+)-, shows promise in preclinical models of Parkinson's disease, offering a potential alternative to standard dopaminergic therapies. This guide provides a comparative analysis of Phccc, (+)- against established treatments, summarizing available experimental data and detailing underlying mechanisms and protocols to inform future research and drug development.
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Standard treatments primarily focus on restoring dopamine (B1211576) levels or stimulating dopamine receptors. However, these therapies can have significant long-term side effects. Phccc, (+)-, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), represents a non-dopaminergic approach to managing Parkinson's symptoms by modulating the glutamatergic system.
Mechanism of Action: A Shift from Dopaminergic to Glutamatergic Systems
Standard Parkinson's treatments, such as Levodopa, dopamine agonists, and monoamine oxidase-B (MAO-B) inhibitors, all aim to compensate for the loss of dopamine.[1][2][3] Levodopa is a precursor to dopamine, directly replenishing its depleted levels in the brain.[1][2] Dopamine agonists mimic the action of dopamine by directly stimulating its receptors.[4][5] MAO-B inhibitors prevent the breakdown of dopamine, thereby increasing its availability in the brain.[3][6]
In contrast, Phccc, (+)- operates on the glutamatergic system.[7][8] It acts as a positive allosteric modulator of the mGluR4 receptor, meaning it enhances the receptor's response to its natural ligand, glutamate.[7][8] In Parkinson's disease, there is hyperactivity of the subthalamic nucleus, a key node in the basal ganglia circuitry, which is driven by glutamate. By potentiating the inhibitory effects of mGluR4 on glutamate release, Phccc, (+)- is thought to normalize this hyperactivity, thereby alleviating motor symptoms.[7][9]
Preclinical Efficacy: A Comparative Overview
While direct head-to-head clinical trials are not yet available, preclinical studies in rodent models of Parkinson's disease provide initial insights into the therapeutic potential of Phccc, (+)- and other mGluR4 PAMs compared to standard treatments.
| Treatment Class | Animal Model | Key Efficacy Endpoints | Observed Effects |
| mGluR4 PAMs (including Phccc, (+)-) | Haloperidol-induced catalepsy (rat) | Reduction in catalepsy duration | Dose-dependent reversal of catalepsy.[10] |
| Reserpine-induced akinesia (rat) | Improvement in motor activity | Reversal of akinesia.[10] | |
| MPTP-induced neurodegeneration (mouse) | Protection of dopaminergic neurons in the substantia nigra | Attenuation of nigrostriatal degeneration.[7] | |
| 6-OHDA-induced neurodegeneration (rat) | Protection of dopaminergic neurons | Neuroprotective effects observed.[11] | |
| Levodopa | MPTP-induced motor deficits (mouse) | Amelioration of behavioral deficits | Significant improvement in motor function. |
| 6-OHDA-induced rotational behavior (rat) | Induction of contralateral rotations | Indicates stimulation of dopamine receptors. | |
| Dopamine Agonists | Various PD models | Improvement in motor symptoms | Effective in early and advanced stages of PD models.[9] |
| MAO-B Inhibitors | Various PD models | Modest improvement in motor symptoms | Can be used as monotherapy in early stages or adjunctively.[3][6] |
Note: The table above summarizes general findings from various preclinical studies. Direct quantitative comparisons from single studies are limited. The efficacy of Phccc, (+)- and other mGluR4 PAMs has been demonstrated, but further research is needed for a definitive comparison with standard therapies.
Signaling Pathways
The therapeutic effects of standard Parkinson's treatments and Phccc, (+)- are mediated by distinct signaling pathways.
Signaling pathways of standard Parkinson's treatments and Phccc, (+)-.
Experimental Protocols
The following are generalized experimental protocols used in preclinical studies to evaluate the efficacy of compounds like Phccc, (+)-.
Rodent Models of Parkinson's Disease
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model: Systemic administration of MPTP induces selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.
-
6-Hydroxydopamine (6-OHDA) Rat Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum causes a progressive loss of dopaminergic neurons on one side of the brain. This model is often used to assess motor asymmetry.
-
Haloperidol-Induced Catalepsy Rat Model: Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rats, characterized by an inability to initiate movement. This model is used to screen for compounds with potential anti-parkinsonian effects.
-
Reserpine-Induced Akinesia Rat Model: Reserpine depletes monoamines, including dopamine, leading to a state of akinesia (poverty of movement).
Generalized workflow for preclinical evaluation of Parkinson's treatments.
Behavioral Assessments
-
Rotarod Test: Measures motor coordination and balance by assessing the time a rodent can remain on a rotating rod.
-
Cylinder Test: Assesses forelimb use asymmetry in unilateral lesion models (e.g., 6-OHDA). The rodent is placed in a transparent cylinder, and the number of times it uses each forelimb for support against the wall is counted.
-
Catalepsy Bar Test: Measures the time it takes for a rodent to remove its forepaws from a raised bar, assessing the degree of catalepsy.
Future Directions
The preclinical data for Phccc, (+)- and other mGluR4 PAMs are encouraging, suggesting a potential new avenue for treating Parkinson's disease. However, several critical questions remain. Direct, well-controlled comparative studies against standard-of-care treatments like Levodopa are necessary to establish the relative efficacy and safety of this new therapeutic class. Furthermore, the long-term effects of mGluR4 modulation need to be thoroughly investigated. As research progresses, a deeper understanding of the glutamatergic system's role in Parkinson's disease may lead to the development of more effective and safer therapies that could complement or even provide an alternative to current dopaminergic treatments. The non-dopaminergic mechanism of Phccc, (+)- holds the promise of a treatment that may have a different side-effect profile and could potentially be effective for a broader range of symptoms or stages of the disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson's disease evaluated with multimodal MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and l-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (+)-PHCCC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for (+)-PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Adherence to these procedural guidelines is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling
Before working with (+)-PHCCC, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains comprehensive information regarding the chemical's hazards, handling precautions, and emergency procedures. In the absence of a specific SDS for (+)-PHCCC, the following general precautions for handling a novel research chemical should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended.
Engineering Controls:
-
All work with (+)-PHCCC should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or the substance is volatile.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Proper Disposal Procedures
The disposal of (+)-PHCCC and any contaminated materials must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste (+)-PHCCC powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing (+)-PHCCC should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with (+)-PHCCC, such as pipette tips, gloves, and absorbent pads, must be collected in a designated hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(+)-PHCCC," and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.31 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature | Room Temperature (for solid) |
Experimental Protocols
Below is a generalized, detailed methodology for a key experiment involving a positive allosteric modulator of mGluR4, such as (+)-PHCCC.
In Vitro Calcium Mobilization Assay to Determine PAM Activity:
This assay is used to measure the ability of a compound to potentiate the response of the mGluR4 receptor to its endogenous agonist, glutamate.
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR4 and a promiscuous G-protein (e.g., Gα15) in a humidified incubator at 37°C with 5% CO₂.
-
Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Plate cells into 384-well black-walled, clear-bottom assay plates and allow them to grow to confluence.
-
-
Compound Preparation:
-
Prepare a stock solution of (+)-PHCCC in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
-
-
Calcium Indicator Loading:
-
Remove the cell culture medium from the assay plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 1 hour at 37°C.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add the diluted (+)-PHCCC solutions to the appropriate wells of the assay plate.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add a sub-maximal concentration (EC₂₀) of glutamate to all wells.
-
Immediately measure the resulting fluorescence signal using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the potentiation of the glutamate-induced calcium response by (+)-PHCCC.
-
Plot the fluorescence response against the concentration of (+)-PHCCC to generate a dose-response curve and determine the EC₅₀ value (the concentration at which the compound produces 50% of its maximal effect).
-
Mandatory Visualizations
Essential Safety and Handling of Pyridinium Chlorochromate (PCC)
It is highly probable that "Phccc, (+)-" is a typographical error and refers to Pyridinium Chlorochromate (PCC), a common oxidizing agent in organic synthesis. This guide provides essential safety and logistical information for handling PCC in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Pyridinium chlorochromate (PCC) is a reddish-orange solid that is useful for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1] However, it is a hazardous substance and must be handled with appropriate safety precautions.[1][2]
Personal Protective Equipment (PPE)
When handling Pyridinium Chlorochromate, the following personal protective equipment is essential to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes and dust. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or holes before use.[3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills. |
| Chemical-Resistant Apron or Suit | Recommended when handling larger quantities or when there is a higher risk of significant spills. | |
| Respiratory Protection | Fume Hood | All work with PCC should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust. |
| Respirator | If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with a particulate filter is necessary. |
Hazard Information and Safe Handling
PCC is a strong oxidizer and is incompatible with combustible materials, strong reducing agents, and alcohols.[3] It is also moisture-sensitive. Contact with combustible material may cause fire.
Health Hazards:
-
Acute: May cause irritation to the skin, eyes, and respiratory tract. May be harmful if swallowed or absorbed through the skin.
-
Chronic: PCC is a suspected carcinogen and may cause sensitization by skin contact.
Safe Handling Practices:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.[4]
-
Store in a tightly closed container in a cool, dry place away from combustible materials.[3][5]
-
Wash hands thoroughly after handling.[6]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
| Spill | Evacuate the area.[6] Wear appropriate PPE.[6] Carefully sweep up the spilled solid, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with soap and water. |
Disposal Plan
Dispose of PCC waste and contaminated materials in accordance with all local, state, and federal regulations.[6] Do not dispose of it down the drain.[6] Collect waste in a designated, labeled, and sealed container.[6]
Experimental Workflow for Handling Pyridinium Chlorochromate (PCC)
The following diagram outlines the standard operating procedure for the safe handling of Pyridinium Chlorochromate in a laboratory setting.
References
- 1. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
